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Core Science & Biosynthesis

Foundational

Distinguishing Methyl 5-Phenylisoxazole-4-carboxylate and its 3-Phenyl Isomer: A Guide to Synthesis, Characterization, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole ring is a cornerstone of medicinal chemistry, prized for its metabolic stability and versatile biological...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a cornerstone of medicinal chemistry, prized for its metabolic stability and versatile biological activity. Positional isomerism within this scaffold can profoundly impact a molecule's physicochemical properties, spectroscopic signature, and pharmacological profile. This guide provides an in-depth comparative analysis of two critical isomeric building blocks: methyl 5-phenylisoxazole-4-carboxylate and methyl 3-phenylisoxazole-4-carboxylate. We will dissect the nuanced differences in their structure, synthesis, and reactivity, offering field-proven insights and detailed protocols to empower researchers in drug discovery and chemical development to make more informed decisions in their molecular design and synthetic strategies.

Introduction: The Significance of Isomerism in a Privileged Scaffold

Isoxazole derivatives are integral to a wide array of therapeutic agents, demonstrating activities that span from antimicrobial and anti-inflammatory to anticancer and neuroprotective.[1][2] The strategic placement of substituents on the isoxazole core is a key determinant of a compound's ultimate biological function. The seemingly subtle shift of a phenyl group from the 5-position to the 3-position, as seen in the isomeric pair methyl 5-phenylisoxazole-4-carboxylate and methyl 3-phenylisoxazole-4-carboxylate, creates two distinct chemical entities with unique steric and electronic profiles. Understanding these differences is paramount for rational drug design, enabling chemists to fine-tune properties like target binding, solubility, and metabolic fate.

Caption: Chemical structures of the two title isomers.

Comparative Analysis of Physicochemical and Structural Properties

The position of the phenyl ring dictates the fundamental electronic distribution and steric environment of the molecule. These differences manifest in distinct physicochemical properties that influence everything from crystal packing to biological interactions.

  • Electronic Effects: In the 3-phenyl isomer , the electron-withdrawing phenyl group is directly attached to the C3 carbon, which is adjacent to the electronegative nitrogen atom. This placement enhances the electron-deficient character of the N2-C3 bond. In contrast, for the 5-phenyl isomer , the phenyl group is on C5, adjacent to the ring oxygen, leading to a different electronic landscape and dipole moment.

  • Steric Hindrance: The phenyl group at C3 creates significant steric bulk around the C4-carboxylate moiety. This can hinder the approach of reagents or the binding of the carboxylate group within an enzyme's active site. The 5-phenyl isomer experiences less steric encumbrance at the C4 position, potentially allowing for more facile chemical transformations and different binding conformations.

Steric_Electronic_Comparison cluster_5_phenyl 5-Phenyl Isomer cluster_3_phenyl 3-Phenyl Isomer a Less steric hindrance at C4-carboxylate b Phenyl group influences electronic environment near ring oxygen (O1) c Significant steric hindrance at C4-carboxylate c->a Steric Difference d Phenyl group enhances electron- deficient character at C3-N2 bond d->b Electronic Difference

Caption: Key steric and electronic differences between the isomers.

Table 1: Physicochemical Property Comparison

PropertyMethyl 5-phenylisoxazole-4-carboxylateMethyl 3-phenylisoxazole-4-carboxylateRationale for Difference
Molecular Formula C₁₁H₉NO₃C₁₁H₉NO₃Isomers have identical formulas and weight.
Molecular Weight 203.19 g/mol 203.19 g/mol Isomers have identical formulas and weight.
Melting Point (°C) Data not readily available35.3 - 37.1 (for ethyl ester)Differences in crystal lattice energy due to varied intermolecular interactions (π-π stacking, dipole interactions) influenced by isomer structure.[3][4]
Solubility Expected to differExpected to differThe distinct dipole moments and steric profiles affect solvation efficiency in various solvents.
Acidity (pKa of parent acid) ~3-4 (estimated for carboxylic acid)~3-4 (estimated for carboxylic acid)While both are acidic, the proximity of the phenyl group to the carboxylate in the 3-phenyl isomer could slightly alter the pKa compared to the 5-phenyl isomer.[5]

Spectroscopic Fingerprints: A Guide to Isomer Differentiation

Unambiguous identification of the correct isomer is critical. NMR spectroscopy provides the most definitive data for differentiation.

Nuclear Magnetic Resonance (NMR)
  • ¹³C NMR Spectroscopy: This is the most powerful tool for distinguishing the isomers. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are highly sensitive to the substituent placement.[6]

    • In the 3-phenyl isomer , the C3 carbon, directly attached to the phenyl ring, will appear significantly downfield.

    • In the 5-phenyl isomer , the C5 carbon will be the one shifted downfield. The C3 carbon in this isomer will appear at a much higher field.[7]

  • ¹H NMR Spectroscopy:

    • The most telling signal in the ¹H NMR spectrum of the 3-phenyl isomer is the singlet for the proton at the C5 position of the isoxazole ring, which appears far downfield (around 9.0 ppm for the corresponding ethyl ester).

    • For the 5-phenyl isomer , the proton is at C3, and its chemical shift will be in a different region, typically more upfield compared to the C5 proton of the other isomer.

Table 2: Comparative NMR Spectroscopic Data (Expected Shifts)

NucleusMethyl 5-phenylisoxazole-4-carboxylate (Predicted)Ethyl 3-phenylisoxazole-4-carboxylate (Reported)Key Differentiator
¹H NMR (Isoxazole H) ~8.5 ppm (singlet, H3)[7]9.01 ppm (singlet, H5)The chemical shift of the lone isoxazole proton is a clear marker.
¹³C NMR (C3) ~150 ppm[7]~161 ppmThe C3 signal is significantly downfield when the phenyl group is attached.
¹³C NMR (C4) ~108 ppm[7]~113 ppmThe C4 signal is also sensitive to the isomeric substitution pattern.
¹³C NMR (C5) ~180 ppm[7]~164 ppmThe C5 signal is highly deshielded in the 5-phenyl isomer.
¹³C NMR (C=O) ~162 ppm~161 ppmThe carbonyl carbon shift shows less dramatic, but still potentially measurable, differences.
¹³C NMR (Phenyl C1') ~127 ppm~127 ppmThe ipso-carbon of the phenyl ring.

Note: Data for the methyl 5-phenyl isomer is based on closely related structures reported in the literature, as direct spectral data is not widely published. Data for the 3-phenyl isomer is for the ethyl ester, but the shifts for the isoxazole core are expected to be very similar for the methyl ester.

Synthesis and Reactivity: Navigating Isomer-Specific Pathways

The synthesis of each isomer requires a distinct strategic approach, typically revolving around the construction of the isoxazole ring.

Synthesis of Methyl 3-Phenylisoxazole-4-carboxylate

A prevalent method for synthesizing 3-substituted isoxazoles is through a [3+2] cycloaddition reaction.[8][9][10] This involves generating a nitrile oxide from an oxime, which then reacts with an alkyne.

Synthesis_3_Phenyl Start Benzaldehyde Oxime Step1 Chlorination (e.g., NCS) Start->Step1 Intermediate1 Benzohydroximoyl Chloride Step1->Intermediate1 Step2 [3+2] Cycloaddition with Methyl Propiolate Intermediate1->Step2 Product Methyl 3-Phenylisoxazole- 4-carboxylate Step2->Product

Caption: General synthetic workflow for the 3-phenyl isomer.

Experimental Protocol: Synthesis of Methyl 3-Phenylisoxazole-4-carboxylate

  • Oxime Chlorination: To a stirred solution of benzaldehyde oxime in DMF, add N-Chlorosuccinimide (NCS) portion-wise at 40°C. Monitor the reaction by TLC until the starting material is consumed (approx. 2 hours).[11]

  • Cycloaddition: Cool the reaction mixture to 0°C. Add methyl propiolate, followed by the dropwise addition of triethylamine (TEA). Allow the reaction to warm to room temperature and stir for 5-6 hours.[11]

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target compound.

Synthesis of Methyl 5-Phenylisoxazole-4-carboxylate

The 5-phenyl isomer is often constructed via the condensation of a β-enamino ketoester with hydroxylamine. This method provides excellent regioselectivity.[7]

Synthesis_5_Phenyl Start β-Enamino Ketoester (from phenyl β-ketoester) Step1 Cyclocondensation with Hydroxylamine HCl Start->Step1 Product Methyl 5-Phenylisoxazole- 4-carboxylate Step1->Product

Sources

Exploratory

A Technical Guide to Determining the Solubility of Methyl 5-Phenylisoxazole-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Solubility Solubility, defined as the maximum amount of a solute that can dissolve in a given amount of solvent a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility

Solubility, defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature, is a fundamental physicochemical property.[5] For an active pharmaceutical ingredient (API) like methyl 5-phenylisoxazole-4-carboxylate, solubility dictates:

  • Bioavailability: The rate and extent to which the API is absorbed and becomes available at the site of action.

  • Formulation Development: The choice of excipients and delivery systems (e.g., solutions, suspensions).

  • Process Chemistry: The efficiency of crystallization, purification, and reaction kinetics.

  • Toxicological Assessment: The design of in-vitro and in-vivo studies.[6]

The isoxazole ring and its derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4] Understanding the solubility of methyl 5-phenylisoxazole-4-carboxylate is therefore a prerequisite for harnessing its full therapeutic potential.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8][9] This rule states that substances with similar polarities are more likely to be soluble in one another.[5][8][10]

Molecular Structure Analysis:

  • Methyl 5-phenylisoxazole-4-carboxylate (C₁₁H₉NO₃) possesses a moderately polar structure.

  • Polar Groups: The isoxazole ring (with nitrogen and oxygen heteroatoms) and the methyl ester group (-COOCH₃) contribute to its polarity and potential for dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Group: The phenyl ring (-C₆H₅) is nonpolar and favors interactions with nonpolar solvents through van der Waals forces.

This dual character suggests that the compound will exhibit a range of solubilities across different solvent classes. It is expected to be more soluble in moderately polar solvents and less soluble in extremely nonpolar (e.g., alkanes) or highly polar protic solvents (e.g., water).

Experimental Design: A Strategic Approach to Solvent Selection

A systematic determination of solubility requires a carefully selected panel of organic solvents that span a range of polarities and hydrogen bonding capabilities. The following table outlines a recommended solvent panel for characterizing the solubility profile of methyl 5-phenylisoxazole-4-carboxylate.

Solvent Class Solvent Example Polarity Index Anticipated Interaction
Nonpolar n-Hexane0.1Primarily van der Waals forces with the phenyl ring. Low solubility expected.
Nonpolar Aprotic Toluene2.4π-π stacking interactions with the phenyl ring. Moderate solubility expected.
Polar Aprotic Dichloromethane (DCM)3.1Dipole-dipole interactions. Good solubility is likely.
Polar Aprotic Acetone5.1Strong dipole-dipole interactions with the ester and isoxazole moieties. High solubility expected.
Polar Aprotic Acetonitrile (ACN)5.8Strong dipole-dipole interactions. High solubility expected.
Polar Protic Ethanol4.3Hydrogen bonding with the ester and isoxazole oxygen/nitrogen atoms. Good solubility expected.
Polar Protic Methanol5.1Similar to ethanol, with stronger hydrogen bonding potential. High solubility expected.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining the solubility of solids in liquids, consistent with OECD Guideline 105 principles.[6][11] It involves equilibrating a surplus of the solid compound with the solvent at a constant temperature.

Materials and Equipment
  • Methyl 5-phenylisoxazole-4-carboxylate (solid, purity >99%)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (± 0.01 mg)

  • Thermostatic orbital shaker or water bath

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh a known amount of methyl 5-phenylisoxazole-4-carboxylate and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution for HPLC calibration.

  • Preparation of Calibration Curve: Perform serial dilutions of the stock standard to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

  • Sample Preparation: Add an excess amount of solid methyl 5-phenylisoxazole-4-carboxylate to a series of vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solids to settle. Centrifugation can also be used to facilitate this separation.[11]

  • Sample Collection and Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

  • Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

  • Quantification: Analyze the calibration standards and the diluted samples by HPLC.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Equilibration & Sampling cluster_analysis Analysis Phase prep_stock 1. Prepare Stock Standard Solution prep_cal 2. Create HPLC Calibration Curve prep_stock->prep_cal hplc 8. Analyze via HPLC-UV prep_cal->hplc Calibration Data prep_samples 3. Add Excess Solute & Solvent to Vials equilibrate 4. Equilibrate at Constant Temp (e.g., 24-48h) prep_samples->equilibrate settle 5. Settle/Centrifuge to Separate Phases equilibrate->settle sample 6. Filter Supernatant (0.22 µm filter) settle->sample dilute 7. Dilute Sample for Analysis sample->dilute dilute->hplc quantify 9. Quantify against Calibration Curve hplc->quantify

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Analytical Method: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard technique for accurately quantifying the concentration of soluble compounds.[12][13] A reversed-phase HPLC method is typically suitable for a molecule like methyl 5-phenylisoxazole-4-carboxylate.[14]

Suggested HPLC Conditions
Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for small molecules of moderate polarity.
Mobile Phase Isocratic; Acetonitrile:Water (e.g., 60:40 v/v)The ratio should be optimized to achieve good peak shape and a reasonable retention time.
Flow Rate 1.0 mL/minA typical analytical flow rate.
Injection Volume 10 µLStandard volume; can be adjusted based on sensitivity.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)Monitor at the wavelength of maximum absorbance (λmax) for the compound, determined by a preliminary scan.
Calculation of Solubility
  • Construct a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards.

  • Perform a linear regression on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.995 for a valid curve.

  • Use the peak area of the diluted sample and the regression equation to calculate its concentration.

  • Multiply this concentration by the dilution factor to determine the final solubility of the compound in the original solvent. Report the results in units such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors beyond solvent choice can influence the measured solubility:

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. It is crucial to maintain and report the temperature at which the determination was made.

  • Purity of Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly purified sample is essential for accurate results.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique solubility. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the study.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if any aqueous media were used, the pH would be critical for ionizable compounds. Methyl 5-phenylisoxazole-4-carboxylate is not strongly ionizable but can undergo hydrolysis at extreme pH values.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded methodology for determining the solubility of methyl 5-phenylisoxazole-4-carboxylate in a range of organic solvents. By combining the theoretical "like dissolves like" principle with the rigorous experimental approach of the isothermal shake-flask method and precise HPLC quantification, researchers can generate the reliable data essential for drug development and chemical process optimization. Future work should focus on building a comprehensive database of solubility at various temperatures and exploring the potential for polymorphism, which would provide a complete physicochemical profile of this promising isoxazole derivative.

References

  • Oreate AI. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility.
  • Pearson. In the context of solubility rules, what does the phrase "like dissolves like" mean?.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?.
  • MilliporeSigma. Small Molecule HPLC.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • ResearchGate.
  • PubMed.
  • MDPI. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • BenchChem. The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide.
  • PMC. (2018, October 22).
  • Environmental Science and Pollution Research. Determining the water solubility of difficult-to-test substances A tutorial review.
  • Pure. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS.
  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • ResearchGate. (2020, May 10).
  • LCGC International. (2023, May 26). Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology.
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
  • ACS Publications. (2025, March 28). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry.
  • FILAB.

Sources

Foundational

An In-depth Technical Guide to Methyl 5-phenylisoxazole-4-carboxylate: Synthesis, Characterization, and Physicochemical Properties

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of methyl 5-phenylisoxazole-4-carboxylate, a heterocyclic compound of interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of methyl 5-phenylisoxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific methyl ester, this guide synthesizes information from closely related analogues, namely the corresponding carboxylic acid and ethyl ester, to provide a robust framework for its synthesis, characterization, and expected physicochemical properties.

Physicochemical Properties

For reference and comparative purposes, the table below summarizes the known physicochemical properties of the parent carboxylic acid and the corresponding ethyl ester.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
5-Methyl-3-phenylisoxazole-4-carboxylic acid 1136-45-4C₁₁H₉NO₃203.19192-194Not available
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 1143-82-4C₁₃H₁₃NO₃231.2549372.9 at 760 mmHg
Methyl 5-phenylisoxazole-4-carboxylate Not availableC₁₂H₁₁NO₃217.22Not availableNot available

Synthesis of Methyl 5-phenylisoxazole-4-carboxylate

A reliable synthetic route to methyl 5-phenylisoxazole-4-carboxylate can be adapted from the well-established synthesis of its ethyl ester and carboxylic acid derivatives. The proposed synthesis is a two-step process, beginning with the formation of the isoxazole ring system, followed by esterification.

Synthesis of the Isoxazole Core

The foundational isoxazole ring is constructed via a condensation and cyclization reaction. A common and effective method involves the reaction of benzaldehyde oxime with a β-ketoester, in this case, methyl acetoacetate.

Synthesis_of_Methyl_5-phenylisoxazole-4-carboxylate cluster_step1 Step 1: Isoxazole Ring Formation cluster_step2 Alternative Step 2: Esterification A Benzaldehyde Oxime R1 Reaction A->R1 B Methyl Acetoacetate B->R1 C Anhydrous Zinc Chloride (Catalyst) C->R1 D Heat (e.g., 60°C) D->R1 E Methyl 5-phenylisoxazole-4-carboxylate R1->E F 5-Methyl-3-phenylisoxazole-4-carboxylic acid R2 Reaction F->R2 G Methanol G->R2 H Acid Catalyst (e.g., H₂SO₄) H->R2 I Heat I->R2 J Methyl 5-phenylisoxazole-4-carboxylate R2->J

Caption: Synthetic routes to Methyl 5-phenylisoxazole-4-carboxylate.

Experimental Protocol: Synthesis of Methyl 5-phenylisoxazole-4-carboxylate
  • Reaction Setup: In a round-bottomed flask, combine benzaldehyde oxime (1.0 mmol), methyl acetoacetate (1.2 mmol), and anhydrous zinc chloride (0.1 mmol).

  • Reaction Conditions: Heat the mixture to 60°C with stirring. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethanol and stir for 30 minutes to precipitate the crude product.

  • Purification: Filter the solid and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure methyl 5-phenylisoxazole-4-carboxylate.

An alternative two-step synthesis involves first preparing 5-methyl-3-phenylisoxazole-4-carboxylic acid as described in the literature, followed by a standard Fischer esterification with methanol in the presence of a catalytic amount of strong acid.[1]

Structural Characterization

The structural identity and purity of the synthesized methyl 5-phenylisoxazole-4-carboxylate should be confirmed using a suite of standard analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the phenyl protons, the methyl protons of the isoxazole ring, and the methyl protons of the ester group.

    • ¹³C NMR will provide key signals for the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the phenyl ring carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ester and the C=N and N-O stretching vibrations of the isoxazole ring.

  • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound with the observation of the molecular ion peak.

Crystallographic Analysis

Single-crystal X-ray diffraction is a powerful technique for unambiguous structure determination. While crystallographic data for the methyl ester is not currently published, detailed crystal structures for both the corresponding carboxylic acid and ethyl ester are available and provide valuable comparative information.[1][2]

For 5-methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and isoxazole rings form a dihedral angle of 56.64(8)°.[2] In the crystal structure, molecules form head-to-head dimers through O-H···O hydrogen bonds.[2]

Reactivity and Potential Applications

Isoxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. They are known to exhibit anti-tumor, antiviral, hypoglycemic, antifungal, and anti-HIV activities.[1] The title compound, as a key intermediate, can be used in the synthesis of more complex molecules with potential therapeutic applications. For instance, the carboxylic acid precursor is used in the preparation of intermediates for the synthesis of penicillin.

The ester functionality of methyl 5-phenylisoxazole-4-carboxylate allows for further chemical modifications, such as hydrolysis to the carboxylic acid, amidation to form various amides, or reduction to the corresponding alcohol, making it a versatile building block in drug discovery and development.

References

  • Chandra, N. Srikantamurthy, G. J. S. Jeyaseelan, K. B. & Mahendra, M. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online69 , o897 (2013). [Link]

  • ResearchGate. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • ChemBK. (n.d.). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Cyclization of beta-enamino ketoesters to isoxazole-4-carboxylates

Application Note: Scalable Synthesis of Isoxazole-4-Carboxylates via Cyclization of -Enamino Ketoesters Abstract & Strategic Relevance The isoxazole-4-carboxylate scaffold is a privileged pharmacophore in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Isoxazole-4-Carboxylates via Cyclization of -Enamino Ketoesters

Abstract & Strategic Relevance

The isoxazole-4-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in non-steroidal anti-inflammatory drugs (e.g., Valdecoxib), antirheumatic agents (e.g., Leflunomide), and various semi-synthetic antibiotics. This application note details the regioselective cyclization of


-enamino ketoesters with hydroxylamine hydrochloride. Unlike traditional 1,3-dipolar cycloadditions which often yield regioisomeric mixtures, this "combinatorial" approach—utilizing the condensation of 1,3-dicarbonyl equivalents with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization—offers high regiocontrol, scalability, and operational simplicity.

Scientific Foundation: Mechanism & Regioselectivity

The Reaction Pathway

The transformation proceeds through a Michael-addition/Elimination/Cyclodehydration cascade. The


-enamino ketoester substrate possesses two electrophilic sites: the ester carbonyl and the ketone carbonyl (or the enamine carbon).
  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of hydroxylamine. While hydroxylamine is an ambident nucleophile (N- and O-nucleophilic), the regiochemistry is governed by the "soft" Michael acceptor character of the enamine

    
    -carbon.
    
  • Transamination: The nitrogen of hydroxylamine attacks the

    
    -carbon of the enamine, displacing the secondary amine (typically dimethylamine) to form an intermediate oxime/enamine species.
    
  • Cyclization: The oxygen atom of the hydroxylamine moiety subsequently attacks the ketone carbonyl (5-exo-trig), followed by dehydration to aromatize the system.

Regiochemical Control

The reaction of ethyl 2-((dimethylamino)methylene)-3-oxobutanoate (a model


-enamino ketoester) with hydroxylamine hydrochloride predominantly yields ethyl 5-methylisoxazole-4-carboxylate .
  • C-5 Position: Derived from the original ketone carbonyl carbon.

  • C-4 Position: Derived from the central carbon of the dicarbonyl.

  • C-3 Position: Derived from the methine carbon of the enamine.

Critical Insight: The regioselectivity is driven by the initial displacement of the dimethylamino group. If the reaction conditions are altered (e.g., strongly acidic media favoring O-attack first), the regioselectivity can invert, but under the standard buffered conditions described below, the 5-substituted-4-carboxylate is the major product.

Mechanism Substrate β-Enamino Ketoester (Electrophile) Inter1 Intermediate A (Michael Adduct) Substrate->Inter1 N-Attack at β-C Reagent Hydroxylamine (Nucleophile) Reagent->Inter1 Inter2 Intermediate B (Elimination of HNMe2) Inter1->Inter2 - HNMe2 Cyclization Intramolecular Cyclization (O-attack) Inter2->Cyclization Oxime O attacks C=O Product Isoxazole-4-carboxylate (Final Product) Cyclization->Product - H2O (Aromatization)

Figure 1: Mechanistic pathway for the conversion of


-enamino ketoesters to isoxazoles.

Experimental Protocols

Protocol A: Standard Bench-Scale Synthesis (Ethanol Reflux)

Best for: Gram-scale synthesis, high purity requirements, and thermally stable substrates.

Materials:

  • 
    -Enamino ketoester (e.g., Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate) (1.0 equiv)
    
  • Hydroxylamine hydrochloride (

    
    ) (1.1 equiv)
    
  • Ethanol (Absolute) (10 mL per gram of substrate)

  • Sodium Acetate (anhydrous) (1.1 equiv) - Acts as a buffer to scavenge HCl.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -enamino ketoester in absolute ethanol.
    
  • Reagent Addition: Add hydroxylamine hydrochloride and sodium acetate to the solution.

    • Note: The solution may become cloudy due to the formation of NaCl.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The starting enamine (often UV active and polar) should disappear, replaced by a less polar isoxazole spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove ethanol under reduced pressure (Rotavap).

    • Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organic layers with brine, dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate the filtrate. The product often crystallizes upon cooling or addition of cold hexanes. If oil persists, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening, library generation, and difficult substrates.

Materials:

  • Microwave vial (10–20 mL)

  • 
    -Enamino ketoester (1.0 mmol)
    
  • Hydroxylamine hydrochloride (1.2 mmol)

  • Ethanol (3 mL)

  • Catalyst (Optional): Amberlyst-15 or simple uncatalyzed conditions.

Step-by-Step Procedure:

  • Loading: Charge the microwave vial with the enamino ester, hydroxylamine HCl, and ethanol. Cap the vial with a crimp top or pressure cap.

  • Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

    • Settings: 120–140°C, High Absorption, 10–15 minutes.

  • Workup: Pour the reaction mixture into ice-cold water. The solid product often precipitates immediately. Filter, wash with water, and dry.

    • Yield Advantage: This method typically suppresses side reactions (hydrolysis of the ester) due to the short reaction time.

Data Analysis & Quality Control

Expected Analytical Data
ParameterObservationInterpretation
TLC (

)

to

Product is less polar than the starting enamino ester (loss of H-bond donor/acceptor amine).

NMR

8.5–9.0 ppm (s, 1H)
Diagnostic Peak: The C3-H proton of the isoxazole ring appears as a distinct singlet downfield.

NMR
Disappearance of

2.8–3.2 ppm
Loss of the

signals confirms elimination of the amine.
IR


Ester carbonyl stretch (retained).
MS (ESI)

Parent ion consistent with cyclized structure (MW = SM -

-

+

).
Troubleshooting Guide
  • Problem: Low yield / Recovery of starting material.

    • Solution: Ensure Hydroxylamine HCl is dry. Water in the solvent can hydrolyze the enamino ester back to the

      
      -keto ester.
      
  • Problem: Formation of 5-amino-isoxazole byproduct.

    • Solution: This occurs if the amine is not eliminated. Ensure reflux is vigorous enough or switch to Protocol B (Microwave) to force elimination.

  • Problem: Regioisomer contamination.

    • Solution: Strict control of pH. Use Sodium Acetate.[1] Strong bases (NaOH) can promote competitive attack at the ester group or different tautomeric forms.

Workflow Visualization

Workflow Start Start: β-Enamino Ketoester Prep Dissolve in EtOH Add NH2OH·HCl + NaOAc Start->Prep Branch Select Method Prep->Branch MethodA Method A: Reflux (78°C, 2-4 h) Branch->MethodA MethodB Method B: Microwave (130°C, 10 min) Branch->MethodB Check TLC Check (Disappearance of SM) MethodA->Check MethodB->Check Workup Evaporate EtOH Extract w/ EtOAc Check->Workup Complete Purify Recrystallization or Flash Column Workup->Purify

Figure 2: Operational workflow for the synthesis of isoxazole-4-carboxylates.

Safety & Handling

  • Hydroxylamine Hydrochloride: Corrosive and potential sensitizer. While the salt is stable, the free base (generated in situ) can be unstable. Do not concentrate the reaction mixture to complete dryness if large excess of hydroxylamine is used; explosive decomposition is possible upon strong heating of the residue.

  • Solvents: Ethanol is flammable. Ensure proper ventilation.[2]

  • Waste: Aqueous layers containing hydroxylamine residues should be treated with dilute bleach (sodium hypochlorite) to decompose the amine before disposal, following local EHS regulations.

References

  • Bruzgulienė, J., et al. (2022).[3] "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks." Beilstein Journal of Organic Chemistry, 18, 56–64.

  • Rosa, F. A., et al. (2018).[3] "Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones." RSC Advances, 8, 4993-5003.

  • Praveen, C., et al. (2010).[4] "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[4] Synlett, 2010(5), 777-781.[4] (Context on alternative regiocontrol).

  • Tang, S., et al. (2009).[4] "Efficient and regioselective one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles." Organic Letters, 11(17), 3982-3985.

  • BenchChem. (2025).[2] "Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes and Protocols." (Reference for

    
    -keto ester precursor handling). 
    

Sources

Application

Application Notes & Protocols: A Guide to the Synthesis of 5-Phenylisoxazole-4-Carboxylate Esters

Introduction: The Significance of the Isoxazole Scaffold The isoxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in modern medicinal chemistry and drug discovery.[1] Its unique el...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in modern medicinal chemistry and drug discovery.[1] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of commercially available drugs and biologically active compounds.[2][3] Specifically, the 5-phenylisoxazole-4-carboxylate ester framework is a key structural unit found in various pharmaceutical agents, including COX-2 inhibitors.[4] The strategic placement of the phenyl group at the 5-position and the carboxylate ester at the 4-position offers multiple vectors for chemical modification, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.

This guide provides an in-depth exploration of the prevalent reagents and synthetic strategies for constructing this valuable scaffold. We will move beyond simple procedural lists to dissect the underlying chemical logic, empowering researchers to not only replicate but also rationally troubleshoot and adapt these methodologies for their specific research and development needs.

Core Synthetic Strategy: [3+2] Dipolar Cycloaddition

The most powerful and widely adopted method for assembling the isoxazole core is the 1,3-dipolar cycloaddition reaction.[5] This reaction involves the concerted or stepwise union of a 1,3-dipole with a dipolarophile to form a five-membered ring. In our context, the key components are a benzonitrile oxide (the 1,3-dipole) and an enolate derived from a β-ketoester (the dipolarophile).

Diagram: The [3+2] Cycloaddition Pathway

G cluster_0 Nitrile Oxide Generation cluster_1 Dipolarophile Formation cluster_2 Cycloaddition & Final Product Aldoxime Benzaldehyde Oxime Chloride Benzohydroximoyl Chloride Aldoxime->Chloride + NCS NCS NCS or other oxidant HCl HCl NitrileOxide Benzonitrile Oxide (1,3-Dipole) Chloride->NitrileOxide + Base - HCl Base1 Base (e.g., DIPEA) Cycloadduct Cycloadduct Intermediate NitrileOxide->Cycloadduct [3+2] Cycloaddition Ketoester Ethyl Benzoylacetate (β-Ketoester) Enolate Enolate Intermediate (Dipolarophile) Ketoester->Enolate + Base Base2 Base Enolate->Cycloadduct Product Ethyl 3,5-Diphenylisoxazole-4-carboxylate Cycloadduct->Product - H₂O H2O H₂O

Caption: Mechanism for isoxazole synthesis via nitrile oxide cycloaddition.

Dissecting the Key Reagents

The success of the synthesis hinges on the careful selection and handling of two primary classes of reagents.

Nitrile Oxide Precursors

Nitrile oxides are highly reactive and prone to dimerization, making their in situ generation a critical aspect of the experimental design.[5] By generating the nitrile oxide slowly in the presence of the dipolarophile, its concentration is kept low, favoring the desired cycloaddition over self-condensation.[6]

  • Benzaldehyde Oxime: This is the most common starting material for generating benzonitrile oxide. It is readily prepared from benzaldehyde and hydroxylamine hydrochloride.

  • Oxidizing Agents/Halogenating Agents: To convert the oxime to the reactive intermediate, an electrophilic reagent is required.

    • N-Chlorosuccinimide (NCS) or Chloramine-T: These reagents are effective oxidants that convert the aldoxime into a hydroximoyl chloride intermediate, which is then dehydrohalogenated by a base to yield the nitrile oxide.[5][7]

    • Sodium Hypochlorite (Bleach): A cost-effective and readily available oxidant that can be used for the same transformation.

  • Base: A non-nucleophilic organic base is typically used to facilitate the elimination of HCl from the hydroximoyl chloride intermediate.

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): These bases are strong enough to promote the elimination but are generally poor nucleophiles, minimizing unwanted side reactions.[8]

The Dipolarophile: β-Ketoesters

The choice of the dipolarophile is crucial for defining the substitution pattern at the 4- and 5-positions of the isoxazole ring. For the synthesis of 5-phenylisoxazole-4-carboxylate esters, β-ketoesters are ideal starting materials.[8]

  • Ethyl Acetoacetate or Ethyl Benzoylacetate: These compounds possess an acidic α-proton between two carbonyl groups. In the presence of a base, this proton is readily removed to form a stabilized enolate. This enolate is the active dipolarophile that reacts with the nitrile oxide.[2] The reaction between a nitrile oxide and a β-ketoester provides a robust and regioselective route to 3,4,5-trisubstituted isoxazoles.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-phenylisoxazole-4-carboxylate esters.

Protocol 1: Two-Step Synthesis from Benzaldehyde Oxime and Ethyl Benzoylacetate

This method provides a reliable and high-yielding route to the target compound by first forming the isoxazole ring and then performing esterification if starting from the acid. A more direct approach involves the direct reaction of the oxime with the β-ketoester.[2]

Materials:

  • Benzaldehyde oxime

  • Ethyl benzoylacetate

  • Zinc Chloride (ZnCl₂), anhydrous

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 2N

Procedure:

  • Reaction Setup: In a 50 mL round-bottomed flask, combine benzaldehyde oxime (1.0 eq), ethyl benzoylacetate (1.5 eq), and anhydrous zinc chloride (0.1 eq). Causality: Zinc chloride acts as a Lewis acid catalyst, activating the reactants and facilitating the condensation and subsequent cyclization.

  • Heating: Heat the solvent-free mixture to 60°C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile Phase: Ethyl Acetate/Hexane, 3:7). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Add ethanol (20 mL) and stir for 30 minutes to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The product, ethyl 3,5-diphenylisoxazole-4-carboxylate, can be further purified by recrystallization from hot ethanol.

Protocol 2: One-Pot Synthesis in an Aqueous Medium

This protocol leverages a greener chemistry approach, using water as a solvent and proceeding through an in situ generated nitrile oxide.[8]

Materials:

  • Benzaldehyde

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Ethyl Benzoylacetate

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Chlorosuccinimide (NCS)

  • Methanol (MeOH) and Water

Procedure:

  • Oxime Formation (In Situ): In a 100 mL flask, dissolve benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of methanol and water. Add DIPEA (2.0 eq) dropwise and stir at room temperature for 1 hour to form benzaldehyde oxime.

  • Nitrile Oxide Generation: Cool the mixture to 0°C in an ice bath. Add a solution of NCS (1.1 eq) in methanol dropwise over 30 minutes. A color change is typically observed. Stir for an additional hour at 0°C. Causality: The slow addition of NCS at low temperature generates the benzohydroximoyl chloride intermediate while minimizing side reactions.

  • Cycloaddition: To the reaction mixture, add ethyl benzoylacetate (1.0 eq) followed by an additional portion of DIPEA (1.5 eq). Causality: The base facilitates both the dehydrochlorination to form the nitrile oxide and the enolization of the β-ketoester, the active dipolarophile.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates the completion of the reaction.[8]

  • Extraction and Purification: Quench the reaction by adding water (50 mL). Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel (gradient elution with ethyl acetate in hexanes).

Diagram: General Experimental Workflow

G start Start reagents Combine Aldehyde, Hydroxylamine HCl, and Base start->reagents oxime Stir for 1h at RT (Oxime Formation) reagents->oxime cool Cool to 0°C oxime->cool add_ncs Add NCS Solution Dropwise cool->add_ncs stir_cold Stir for 1h at 0°C (Hydroximoyl Chloride) add_ncs->stir_cold add_ketoester Add β-Ketoester and Base (DIPEA) stir_cold->add_ketoester react Warm to RT Stir for 1-2h add_ketoester->react workup Aqueous Work-up & Extraction react->workup purify Dry & Concentrate Organic Layer workup->purify chromatography Purify by Column Chromatography purify->chromatography product Isolated Product chromatography->product

Caption: Workflow for the one-pot synthesis of isoxazole esters.

Data Summary: Reagent Scope and Conditions

The choice of reagents can be adapted to synthesize a library of substituted isoxazoles. The following table summarizes typical reagent combinations for this class of reactions.

1,3-Dipole PrecursorDipolarophileBase/CatalystSolventTypical YieldReference
Benzaldehyde OximeEthyl AcetoacetateZnCl₂None (Neat)Good to High[2]
Benzaldehyde OximeEthyl BenzoylacetateDIPEAWater/MethanolGood[8]
Phenyl Hydroximoyl Chloride1,3-DiketonesDIPEAWater/MethanolHigh[8]
Aromatic Aldehyde/NH₂OH·HClβ-KetoestersFe₃O₄@MAP-SO₃HEthanol/Water (US)Excellent[9]

Note: Yields are qualitative and can vary significantly based on specific substrates and optimization.

Troubleshooting and Scientific Insights

  • Low Yields: The primary culprit for low yields is often the dimerization of the nitrile oxide intermediate. To mitigate this, ensure the slow, controlled addition of the oxidizing/halogenating agent to the reaction mixture that already contains the dipolarophile.[6]

  • Formation of Regioisomers: While the reaction with β-ketoesters is generally highly regioselective, the use of unsymmetrical alkynes can lead to mixtures of 3,4- and 3,5-disubstituted isoxazoles.[8] Copper(I) catalysts have been shown to improve regioselectivity, particularly with terminal alkynes, though they may not be effective for the highly substituted systems discussed here.[8][10]

  • Ester Hydrolysis: If the reaction or work-up conditions are too basic or acidic, especially in the presence of water and heat, the carboxylate ester can hydrolyze to the corresponding carboxylic acid. Ensure the work-up is performed under neutral or mildly acidic conditions at room temperature to preserve the ester functionality.[11]

Conclusion

The synthesis of 5-phenylisoxazole-4-carboxylate esters is most effectively achieved through the [3+2] cycloaddition of a benzonitrile oxide with a β-ketoester. This strategy offers high regioselectivity and good yields. By understanding the critical role of in situ nitrile oxide generation and the activation of the β-ketoester dipolarophile, researchers can confidently apply and adapt these protocols. The methodologies presented here, grounded in established chemical principles, provide a robust platform for accessing this important class of heterocyclic compounds for applications in drug discovery and materials science.

References

  • Shafiee, M., & Ramezani, M. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34213-34241. [Link]

  • Boren, B. C., & Gayo, L. M. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(6), 2244–2247. [Link]

  • Do, H. Q., & Daugulis, O. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 458-465. [Link]

  • Kumar, K. A., Rai, K. M. L., & Kumar, K. A. (2014). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]

  • Nongrum, R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5871. [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o897. [Link]

  • Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • ChemSrc. (2025). ethyl 5-phenyl-4-isoxazolecarboxylate. ChemSrc. [Link]

  • Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

  • ChemBK. (2024). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. ChemBK. [Link]

  • Chandra, K., et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for Methyl 5-Phenylisoxazole-4-carboxylate as a Pharmaceutical Intermediate

Abstract Methyl 5-phenylisoxazole-4-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry. The isoxazole scaffold is a privileged structure, appearing in numerous approved drugs and cli...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 5-phenylisoxazole-4-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry. The isoxazole scaffold is a privileged structure, appearing in numerous approved drugs and clinical candidates due to its favorable metabolic stability and ability to participate in key binding interactions with biological targets.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of methyl 5-phenylisoxazole-4-carboxylate as a versatile pharmaceutical intermediate. We will delve into detailed, field-proven protocols, explain the underlying chemical principles, and showcase its utility in constructing more complex, pharmacologically active molecules.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern drug design.[1][2] Its unique electronic properties and rigid conformation allow it to serve as a bioisosteric replacement for other functional groups, enhancing properties like target affinity, selectivity, and pharmacokinetic profiles. The presence of the isoxazole moiety is linked to a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4]

Methyl 5-phenylisoxazole-4-carboxylate, in particular, offers a strategic advantage. The ester at the 4-position and the phenyl group at the 5-position provide two distinct points for chemical modification. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, or it can participate in other C-C bond-forming reactions. The phenyl group can be substituted to explore structure-activity relationships (SAR) and optimize ligand-target interactions.

Synthesis of Methyl 5-Phenylisoxazole-4-carboxylate

The most common and efficient method for synthesizing 3,5-disubstituted isoxazoles is through the condensation of a β-dicarbonyl compound with hydroxylamine.[5][6] In the case of methyl 5-phenylisoxazole-4-carboxylate, the key starting material is a β-ketoester.

Synthesis Pathway Overview

The synthesis proceeds via a two-step sequence involving the initial formation of a suitable β-ketoester followed by cyclocondensation with hydroxylamine hydrochloride.

Synthesis_Workflow cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Isoxazole Ring Formation A Ketone/ Aldehyde C β-Ketoester A->C Base-catalyzed condensation B Ester Source B->C D Hydroxylamine Hydrochloride E Methyl 5-Phenylisoxazole-4-carboxylate C->E Intermediate C_ref β-Ketoester D->E Cyclocondensation

Caption: General workflow for the synthesis of Methyl 5-Phenylisoxazole-4-carboxylate.

Detailed Synthesis Protocol

This protocol details a reliable method for the laboratory-scale synthesis of methyl 5-phenylisoxazole-4-carboxylate.

Materials:

  • Methyl benzoylacetate (or a suitable precursor for its in situ generation)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or another suitable base

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl benzoylacetate (10 mmol, 1.78 g) in ethanol (50 mL). Stir the solution at room temperature until all the starting material is dissolved.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (12 mmol, 0.83 g) followed by sodium acetate (15 mmol, 1.23 g). The sodium acetate acts as a base to neutralize the HCl liberated from the hydroxylamine hydrochloride, freeing the hydroxylamine to react.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 4:1).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Separation and Washing: Collect the organic layer. Extract the aqueous layer twice more with ethyl acetate (25 mL each). Combine all the organic extracts and wash with brine (50 mL).

  • Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure methyl 5-phenylisoxazole-4-carboxylate.

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValueNotes
Scale 10 mmolCan be scaled up with appropriate adjustments.
Reaction Time 4-6 hoursMonitor by TLC for completion.
Temperature Reflux (~80°C)Ensure consistent heating.
Expected Yield 70-85%Yields may vary based on purity of starting materials.
Appearance White to off-white solid
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol

Characterization of Methyl 5-Phenylisoxazole-4-carboxylate

Proper characterization is crucial to confirm the identity and purity of the synthesized intermediate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks for the aromatic protons of the phenyl group, the methyl ester protons, and the isoxazole ring proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will display signals corresponding to the carbonyl carbon of the ester, the carbons of the isoxazole ring, the aromatic carbons, and the methyl carbon of the ester.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretches of the isoxazole and phenyl rings, and C-O stretches.

Applications in Pharmaceutical Synthesis

Methyl 5-phenylisoxazole-4-carboxylate is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The following sections detail its application in the synthesis of key pharmaceutical scaffolds.

Synthesis of Amide Derivatives as Potential Kinase Inhibitors

Many kinase inhibitors feature an amide linkage. The ester group of methyl 5-phenylisoxazole-4-carboxylate can be readily converted to an amide, providing access to a library of potential kinase inhibitors.[7][8]

Amide_Synthesis A Methyl 5-Phenylisoxazole- 4-carboxylate B 5-Phenylisoxazole- 4-carboxylic acid A->B Hydrolysis (e.g., LiOH) C Acyl Chloride B->C Activation (e.g., SOCl2) E Amide Derivative C->E Amide Coupling D Amine (R-NH2) D->E

Caption: Workflow for the synthesis of amide derivatives from the title intermediate.

Protocol: Hydrolysis and Amide Coupling

  • Hydrolysis: To a solution of methyl 5-phenylisoxazole-4-carboxylate (5 mmol) in a mixture of THF and water (2:1, 30 mL), add lithium hydroxide (LiOH, 10 mmol). Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. Acidify the reaction mixture with 1N HCl to pH ~2-3 and extract with ethyl acetate. Dry the organic layer and concentrate to obtain 5-phenylisoxazole-4-carboxylic acid.

  • Amide Coupling: To a solution of 5-phenylisoxazole-4-carboxylic acid (1 mmol) in dichloromethane (DCM, 10 mL) at 0°C, add oxalyl chloride (1.2 mmol) and a catalytic amount of DMF. Stir for 1 hour at room temperature. Remove the solvent under reduced pressure. Dissolve the resulting acyl chloride in fresh DCM and add the desired amine (1.1 mmol) and a base such as triethylamine (1.5 mmol). Stir at room temperature overnight. Wash the reaction mixture with water and brine, dry the organic layer, and purify by column chromatography.

Elaboration into Fused Heterocyclic Systems

The functional groups on methyl 5-phenylisoxazole-4-carboxylate can be used to construct more complex, fused heterocyclic systems, which are often found in potent pharmaceutical agents. For example, the ester can be reduced to an alcohol, which can then be further functionalized.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Avoid inhalation, ingestion, and skin contact.

Conclusion

Methyl 5-phenylisoxazole-4-carboxylate is a valuable and versatile intermediate in pharmaceutical research and development. Its straightforward synthesis and the presence of readily modifiable functional groups make it an ideal starting point for the creation of diverse libraries of compounds for drug discovery. The protocols and application notes provided herein offer a solid foundation for researchers to utilize this important building block in their synthetic endeavors.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry.
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (2019). PubMed.
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (2019). PMC.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). PMC.
  • Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
  • Application Notes and Protocols for the Synthesis of 4-Methyl-5-phenylisoxazole. (n.d.). Benchchem.
  • Advances in Isoxazole Synthesis. (n.d.). Scribd. Retrieved from [Link]

Sources

Application

Methyl 5-phenylisoxazole-4-carboxylate in anti-inflammatory drug research

Application Note: Methyl 5-phenylisoxazole-4-carboxylate in Anti-Inflammatory Drug Research Executive Summary Methyl 5-phenylisoxazole-4-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a versat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 5-phenylisoxazole-4-carboxylate in Anti-Inflammatory Drug Research

Executive Summary

Methyl 5-phenylisoxazole-4-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs that often cause gastric ulceration due to non-selective COX inhibition, isoxazole derivatives—specifically those substituted at the 4- and 5-positions—have demonstrated high selectivity for Cyclooxygenase-2 (COX-2).

This guide provides a rigorous technical framework for the regioselective synthesis of Methyl 5-phenylisoxazole-4-carboxylate, its transformation into bioactive amides, and the validation protocols required to assess its anti-inflammatory efficacy.

Chemical Foundation & Structural Significance

The isoxazole ring mimics the electronic properties of the amide bond while providing a rigid spacer that orients substituents into the COX-2 hydrophobic pocket.

  • Compound: Methyl 5-phenylisoxazole-4-carboxylate[1]

  • CAS Number: 1004-85-9 (Generic isoxazole esters); Specific isomer requires regioselective control.

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [2][3]
  • Key Role: Precursor for Valdecoxib analogs and Leflunomide metabolites. The ester group at C4 is a "chemical handle" for generating libraries of amides and hydrazides, which are historically more potent than the parent ester.

Protocol A: Regioselective Synthesis

Objective: Synthesize Methyl 5-phenylisoxazole-4-carboxylate with >95% regioselectivity, avoiding the formation of the 3-phenyl isomer.

Rationale: The standard condensation of benzoylacetate with hydroxylamine often yields a mixture of isomers. To ensure the phenyl group is exclusively at the C5 position , we utilize the Dimethylformamide Dimethyl Acetal (DMF-DMA) route. This method proceeds via an enaminone intermediate, locking the regiochemistry before cyclization.

Workflow Diagram

Synthesis_Pathway Start Methyl Benzoylacetate Reagent1 DMF-DMA (Reflux, 6h) Start->Reagent1 Intermed Enaminone Intermediate (Methyl 2-((dimethylamino)methylene)- 3-oxo-3-phenylpropanoate) Reagent1->Intermed Condensation Reagent2 NH2OH·HCl (MeOH, Reflux) Intermed->Reagent2 Product Methyl 5-phenylisoxazole- 4-carboxylate Reagent2->Product Cyclization

Caption: Regioselective synthesis via enaminone intermediate to ensure C5-phenyl substitution.

Step-by-Step Methodology

Reagents:

  • Methyl benzoylacetate (10 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12 mmol)

  • Hydroxylamine hydrochloride (NH

    
    OH[4]·HCl) (12 mmol)
    
  • Methanol (anhydrous)

  • Toluene (for first step)

Procedure:

  • Enaminone Formation:

    • Dissolve Methyl benzoylacetate (1.78 g, 10 mmol) in Toluene (20 mL).

    • Add DMF-DMA (1.43 g, 12 mmol).

    • Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the starting keto-ester indicates conversion to the enaminone.

    • Critical Step: Evaporate the solvent under reduced pressure. The residue (enaminone) is often an oil or low-melting solid. Use directly in the next step to prevent hydrolysis.

  • Cyclization:

    • Dissolve the crude enaminone in anhydrous Methanol (30 mL).

    • Add Hydroxylamine hydrochloride (0.83 g, 12 mmol).

    • Reflux for 4 hours. The solution will turn from yellow/orange to pale yellow.

    • Cool to room temperature.[2]

  • Purification:

    • Remove methanol in vacuo.

    • Dissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove ammonium salts.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Recrystallize from Ethanol/Water to obtain white needles.

Yield Expectation: 80–90%. Validation:


H NMR (CDCl

): Singlet at

8.9–9.0 ppm confirms the H-3 proton of the isoxazole ring.

Protocol B: In Vitro COX-2 Inhibition Assay

Objective: Determine the IC


 of the synthesized compound and its selectivity index (SI = IC

COX-1 / IC

COX-2).

Rationale: Anti-inflammatory activity is primarily mediated by COX-2 inhibition.[5] A colorimetric or fluorometric screening kit is used to measure the peroxidase activity of COX enzymes, which correlates with prostaglandin production.

Experimental Setup
ComponentSpecification
Enzyme Source Recombinant Human COX-1 and COX-2 (Ovine/Human)
Substrate Arachidonic Acid (100 µM)
Chromophore N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or ADHP
Positive Control Celecoxib (COX-2 selective), Indomethacin (Non-selective)
Vehicle DMSO (Final concentration < 2%)
Procedure
  • Preparation:

    • Prepare 5 serial dilutions of Methyl 5-phenylisoxazole-4-carboxylate in DMSO (Range: 0.01 µM to 100 µM).

    • Reconstitute COX-1 and COX-2 enzymes in assay buffer (0.1 M Tris-HCl, pH 8.0).

  • Incubation:

    • In a 96-well plate, add 150 µL Assay Buffer, 10 µL Heme, and 10 µL Enzyme (COX-1 or COX-2).

    • Add 10 µL of Test Compound (or Vehicle).

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 20 µL of Colorimetric Substrate (TMPD).

    • Initiate reaction with 20 µL Arachidonic Acid.

  • Measurement:

    • Measure absorbance at 590 nm (for TMPD) kinetically for 5 minutes.

    • Calculate the slope of the linear portion of the curve.[6]

Data Analysis:


[6]
  • Plot Log[Concentration] vs. % Inhibition to determine IC

    
     using non-linear regression (Sigmoidal dose-response).
    

Protocol C: In Vivo Carrageenan-Induced Paw Edema

Objective: Evaluate the acute anti-inflammatory efficacy in a physiological system.

Rationale: The carrageenan model is a biphasic event. The early phase (0-1h) involves histamine/serotonin; the late phase (2.5-6h) is mediated by prostaglandins and COX-2 induction. Efficacy in the late phase confirms the mechanism of action.

Workflow Diagram

Edema_Model Step1 Acclimatization (Wistar Rats, n=6/group) Step2 Drug Administration (Test Compound: 10, 20 mg/kg p.o.) Step1->Step2 -1 Hour Step3 Induction (1% Carrageenan intraplantar inj.) Step2->Step3 T = 0 Step4 Measurement (Plethysmometer at 1, 3, 5h) Step3->Step4 Step5 Data Analysis (% Edema Inhibition) Step4->Step5

Caption: Workflow for Carrageenan-Induced Paw Edema assay in Wistar rats.

Procedure
  • Grouping:

    • Group I: Vehicle Control (0.5% CMC).

    • Group II: Standard (Celecoxib 10 mg/kg).

    • Group III: Test Compound (Methyl 5-phenylisoxazole-4-carboxylate, 20 mg/kg).

  • Induction:

    • Administer drugs orally 1 hour prior to induction.

    • Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement:

    • Measure paw volume using a digital plethysmometer (water displacement) at

      
       (before injection) and 
      
      
      
      hours post-injection.
  • Calculation:

    
    [6]
    
    • Where

      
       is paw volume at time 
      
      
      
      , and
      
      
      is initial paw volume.

References

  • National Institutes of Health (NIH). (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles. PMC5490892. Retrieved from [Link]

  • Talley, J. J., et al. (2000).[7][8] 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.[8] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Isoxazoles. Retrieved from [Link]

Sources

Method

Vilsmeier-Haack reaction for isoxazole-4-carboxylate synthesis

Application Note: Precision Synthesis of Isoxazole-4-Carboxylates via Vilsmeier-Haack Methodologies Part 1: Executive Summary & Strategic Logic The isoxazole-4-carboxylate motif is a linchpin in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Isoxazole-4-Carboxylates via Vilsmeier-Haack Methodologies

Part 1: Executive Summary & Strategic Logic

The isoxazole-4-carboxylate motif is a linchpin in medicinal chemistry, serving as the core scaffold for immunomodulators (e.g., Leflunomide ) and COX-2 inhibitors (e.g., Valdecoxib analogs). While direct cyclization of


-keto esters with hydroxylamine is common, it often suffers from regioselectivity issues (yielding mixtures of 3,4- and 4,5-isomers) or requires expensive orthoformate reagents.

The Vilsmeier-Haack (VH) reaction offers a superior, high-fidelity alternative through two distinct strategic entry points:

  • De Novo Construction: The reaction of enolizable ketones or

    
    -keto esters with the Vilsmeier reagent (DMF/POCl
    
    
    
    ) to generate
    
    
    -chlorovinyl aldehydes or enaminones, which cyclize exclusively to the 4-substituted isoxazole.
  • C4-Functionalization: The direct, regioselective formylation of the 3,5-disubstituted isoxazole ring, followed by oxidative esterification.

This guide focuses on the C4-Functionalization Route , as it represents the most rigorous application of Vilsmeier-Haack chemistry to generate high-purity 4-carboxylates from readily available isoxazole precursors.

Why Vilsmeier-Haack?
  • Regiocontrol: The electrophilic nature of the Vilsmeier reagent (

    
    ) targets the most electron-rich position (C4) of the isoxazole ring with >99% selectivity, avoiding the isomer separation costs associated with direct cyclization.
    
  • Scalability: Reagents (DMF, POCl

    
    ) are inexpensive and the reaction proceeds under mild thermal conditions, unlike lithiation strategies that require cryogenic temperatures (-78°C).
    
  • Chemo-tolerance: The reaction tolerates aryl and alkyl substituents at C3/C5, making it ideal for late-stage diversification of drug candidates.

Part 2: Mechanism of Action

The synthesis proceeds via a two-stage workflow: (1) Vilsmeier-Haack Formylation to generate the isoxazole-4-carbaldehyde, followed by (2) Oxidative Esterification to yield the target carboxylate.

Mechanistic Pathway
  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic Chloroiminium Ion (Vilsmeier Reagent) .
    
  • Electrophilic Attack: The isoxazole ring, activated by electron-donating groups at C3/C5, attacks the chloroiminium ion at C4.

  • Iminium Formation: Elimination of HCl yields the stable iminium salt intermediate.

  • Hydrolysis: Aqueous workup converts the iminium salt to the aldehyde.

  • Oxidation: The aldehyde is converted to the ester via Manganese(IV) oxide in alcohol or a Pinnick oxidation followed by alkylation.

VilsmeierMechanism Reagents DMF + POCl3 VilsmeierReagent Chloroiminium Ion [Cl-CH=NMe2]+ Reagents->VilsmeierReagent Activation Substrate 3,5-Dimethylisoxazole SigmaComplex Sigma Complex (C4 Attack) Substrate->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Intermediate SigmaComplex->IminiumSalt - HCl Aldehyde Isoxazole-4-carbaldehyde IminiumSalt->Aldehyde + H2O (Hydrolysis) Carboxylate Isoxazole-4-carboxylate Aldehyde->Carboxylate Oxidative Esterification (MnO2/CN- or Pinnick)

Caption: Mechanistic cascade from reagent formation to oxidative esterification. The C4-position acts as the nucleophile attacking the chloroiminium species.

Part 3: Experimental Protocol

Protocol A: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole

Objective: Synthesis of 3,5-dimethylisoxazole-4-carbaldehyde.

Materials:

  • 3,5-Dimethylisoxazole (1.0 equiv)

  • Phosphorus Oxychloride (POCl

    
    ) (1.2 equiv)
    
  • N,N-Dimethylformamide (DMF) (3.0 equiv)

  • Dichloromethane (DCM) (Solvent)[1]

  • Sodium Acetate (NaOAc) (Quench)

Step-by-Step Methodology:

  • Reagent Preparation (In Situ):

    • In a flame-dried 3-neck round-bottom flask equipped with a dropping funnel and internal thermometer, charge DMF (3.0 equiv).

    • Cool to 0°C using an ice/salt bath.

    • Add POCl

      
       (1.2 equiv) dropwise over 20 minutes. Critical: Maintain internal temperature <10°C to prevent thermal decomposition of the Vilsmeier complex.
      
    • Stir at 0°C for 30 minutes. The solution should turn pale yellow/viscous.

  • Substrate Addition:

    • Dissolve 3,5-dimethylisoxazole (1.0 equiv) in minimal anhydrous DCM (or add neat if liquid).

    • Add the substrate solution dropwise to the Vilsmeier reagent.

    • Observation: An exotherm is expected. Control rate to keep T < 20°C.

  • Reaction Phase:

    • Remove the ice bath and heat the mixture to 70–80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:4). The starting material spot (high R

      
      ) should disappear, replaced by the polar iminium salt (baseline).
      
  • Hydrolysis (Work-up):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (500g) containing NaOAc (3.0 equiv) to buffer the pH to ~5.0. Note: Direct neutralization prevents ring opening of the isoxazole.

    • Stir vigorously for 1 hour. The iminium salt hydrolyzes to the aldehyde (solid precipitates or oil separates).

  • Isolation:

    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with sat.[1] NaHCO

      
       and Brine.[1]
      
    • Dry over MgSO

      
       and concentrate.
      
    • Yield: Typically 85–92%.

Protocol B: Oxidative Esterification to Ethyl Isoxazole-4-Carboxylate

Objective: Conversion of the aldehyde to the ethyl ester.

Method: Corey-Gilman-Ganem Oxidation (MnO


/NaCN)
Note: This method converts 

-unsaturated aldehydes directly to esters.
  • Reaction Setup:

    • Dissolve the crude 3,5-dimethylisoxazole-4-carbaldehyde (1.0 equiv) in Ethanol (10 volumes).

    • Add Sodium Cyanide (NaCN) (0.2 equiv) and Acetic Acid (0.5 equiv).

    • Add Manganese(IV) Oxide (MnO

      
      )  (activated, 10.0 equiv).
      
  • Execution:

    • Stir at room temperature for 12–24 hours.

    • Mechanism:[2][3][4][5][6][7][8] The cyanide adds to the aldehyde to form a cyanohydrin, which is oxidized by MnO

      
       to an acyl cyanide, then trapped by ethanol to form the ester.
      
  • Purification:

    • Filter through a pad of Celite to remove Mn residues.

    • Concentrate the filtrate.[1][3]

    • Recrystallize from Hexane/EtOAc.[1]

Part 4: Data & Troubleshooting

Solvent & Stoichiometry Optimization Table
ParameterConditionOutcomeRecommendation
Solvent Neat DMFHigh yield, difficult workupUse DMF (3 equiv) in DCM for easier thermal control.
Temperature >100°CDecomposition of isoxazole ringKeep reaction 70–80°C .
POCl

Equiv
1.0 equivIncomplete conversionUse 1.2–1.5 equiv to drive iminium formation.
Quench Strong Base (NaOH)Ring cleavage (isoxazole instability)Always quench with NaOAc/Ice or sat. NaHCO

.
Self-Validating Checkpoints
  • Color Change: Formation of the Vilsmeier reagent must yield a pale yellow/colorless solution. If it turns dark brown/black immediately, moisture is present.

  • TLC Visualization: The intermediate iminium salt does not migrate on silica. Hydrolysis is complete only when the baseline spot converts to the aldehyde spot (R

    
     ~0.4 in 20% EtOAc).
    
  • IR Spectroscopy: Appearance of a strong carbonyl stretch at 1680–1690 cm

    
      confirms the aldehyde. Disappearance of this peak and appearance of 1720 cm
    
    
    
    confirms the ester.

Part 5: Visualization of Synthetic Workflow

Workflow Start Start: 3,5-Dimethylisoxazole Step1 Step 1: Vilsmeier Reagent Formation (DMF + POCl3, 0°C) Start->Step1 Step2 Step 2: Formylation Reaction (80°C, 4h) Step1->Step2 Checkpoint1 Checkpoint: TLC Check (Disappearance of SM) Step2->Checkpoint1 Step3 Step 3: Buffered Hydrolysis (NaOAc/Ice) Checkpoint1->Step3 Complete Intermediate Intermediate: 4-Formylisoxazole Step3->Intermediate Step4 Step 4: Oxidative Esterification (MnO2, NaCN, EtOH) Intermediate->Step4 Final Final Product: Ethyl Isoxazole-4-carboxylate Step4->Final

Caption: Operational workflow for the conversion of isoxazole precursors to 4-carboxylates.

References

  • Vilsmeier-Haack Formylation of Heterocycles

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][3][5][7][8][9] Comprehensive Organic Synthesis, 2, 777-794.

  • Synthesis of Isoxazole Derivatives (Leflunomide Context)

    • Padi, P. R., et al. (2007). Novel Synthesis of Leflunomide. Organic Process Research & Development, 11(6), 1061–1064.
  • Oxidative Esterification (Corey-Gilman-Ganem)

    • Corey, E. J., Gilman, N. W., & Ganem, B. E. (1968). New methods for the oxidation of aldehydes to carboxylic acids and esters. Journal of the American Chemical Society, 90(20), 5616–5617.
  • Vilsmeier-Haack Cyclization Strategies

    • Kidwai, M., et al. (2009). Vilsmeier-Haack Reagent: A Facile Synthesis of 4-Formyl-pyrazoles and Isoxazoles. Journal of the Korean Chemical Society, 53(6).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of 3-Phenyl and 5-Phenyl Isoxazole Isomers

Welcome to the dedicated technical support guide for navigating the complexities of separating 3-phenylisoxazole and 5-phenylisoxazole. As constitutional isomers, these compounds share the same molecular formula and weig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the complexities of separating 3-phenylisoxazole and 5-phenylisoxazole. As constitutional isomers, these compounds share the same molecular formula and weight, presenting a significant purification challenge in synthetic and medicinal chemistry. This guide provides field-proven insights, detailed protocols, and troubleshooting workflows designed for researchers, scientists, and drug development professionals to achieve baseline separation and accurate analysis.

The Core Challenge: Why Are These Isomers Difficult to Separate?

The primary difficulty in separating 3-phenylisoxazole and 5-phenylisoxazole lies in their similar physicochemical properties. Constitutional isomers often exhibit only subtle differences in polarity, boiling point, and solubility.[1][2] The separation strategy, therefore, must exploit these minor distinctions. The key difference is the position of the phenyl group relative to the nitrogen and oxygen atoms in the isoxazole ring, which influences the molecule's overall dipole moment and its potential for specific interactions (e.g., π-π stacking) with a stationary phase. Effective separation hinges on selecting a chromatographic system that can recognize and interact differently with these two structures.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is often the most powerful and versatile technique for this separation due to the wide variety of available stationary and mobile phases.

Frequently Asked Questions (HPLC)

Q1: I'm seeing poor resolution or complete co-elution of my 3-phenyl and 5-phenyl isoxazole peaks. Where do I start troubleshooting?

A1: Poor resolution is the most common issue and typically stems from a suboptimal choice of stationary phase, mobile phase, or both.[4][5] The goal is to enhance the differential interaction between the isomers and the stationary phase.

  • Expert Insight: While both isomers are relatively non-polar, the 3-phenylisoxazole may exhibit a slightly different electronic distribution compared to the 5-phenylisoxazole due to the proximity of the phenyl ring to the ring nitrogen. A phenyl-based stationary phase can exploit this by promoting differential π-π interactions, often providing better selectivity than a standard C18 column.[6]

Troubleshooting Workflow for Poor HPLC Resolution

G start Poor or No Resolution col Step 1: Evaluate Stationary Phase start->col c18 Using C18 Column? col->c18 mob Step 2: Optimize Mobile Phase isocratic Isocratic Method? mob->isocratic param Step 3: Adjust Method Parameters flow Reduce Flow Rate (e.g., from 1.0 to 0.7 mL/min) to increase interaction time. param->flow c18->mob No phenyl Switch to Phenyl-Hexyl or Biphenyl Column to enhance π-π interactions. c18->phenyl Yes phenyl->mob gradient Implement a shallow gradient (e.g., 50-70% Acetonitrile over 20 min). isocratic->gradient Yes organic Change organic modifier. Try Methanol instead of Acetonitrile (or vice-versa) to alter selectivity. isocratic->organic No gradient->organic organic->param temp Lower Column Temperature (e.g., from 30°C to 20°C) to enhance interaction differences. flow->temp resolved Baseline Resolution Achieved temp->resolved

Caption: HPLC troubleshooting workflow for isomer separation.

Q2: My peak shapes are poor (tailing or fronting). How does this affect my separation, and how can I fix it?

A2: Poor peak shape significantly compromises resolution and quantification.[7]

  • Tailing Peaks: Often indicate secondary interactions, such as silanol interactions with the nitrogen on the isoxazole ring. Try using a modern, end-capped column with low silanol activity or adding a small amount of a competitive base like triethylamine (0.1%) to the mobile phase.[8] Another cause is column overload; try injecting a smaller sample volume or a more dilute sample.

  • Fronting Peaks: This is less common but can be caused by column collapse (at high pH, not typical here) or sample solvent incompatibility. Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase at the start of your gradient.[7]

Protocol: HPLC Method Development for Phenylisoxazole Isomers

This protocol provides a starting point for separating 3-phenyl and 5-phenyl isoxazole isomers.

  • Column Selection:

    • Starting Point: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This provides a good balance of hydrophobic and π-π interaction capabilities.[6]

    • Alternative: Standard C18 column (if a phenyl column is unavailable).

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

    • Protocol: Prepare fresh mobile phases and degas thoroughly by sonication or vacuum filtration before use to prevent bubble formation.[5]

  • Instrument Setup & Initial Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis or Photodiode Array (PDA) at 254 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Dissolve the isomer mixture in 50:50 Water:ACN to a concentration of ~0.5 mg/mL.

  • Gradient Elution Program:

    • Run a scouting gradient to determine the approximate elution composition.

    • Scouting Gradient:

      Time (min) % Mobile Phase B (ACN)
      0.0 40
      20.0 90
      22.0 90
      22.1 40

      | 25.0 | 40 |

  • Optimization:

    • Based on the scouting run, if the peaks elute too quickly or are poorly resolved, adjust the gradient.

    • For improved resolution, create a shallower gradient around the elution point. For example, if the isomers elute around 60% ACN, a new gradient could be 50-70% ACN over 20 minutes.

Gas Chromatography (GC)

GC is an excellent alternative, especially when coupled with a mass spectrometer (GC-MS) for definitive identification. Separation is based on differences in boiling points and interactions with the stationary phase.

Frequently Asked Questions (GC)

Q1: I can't achieve baseline separation between my two isomers on a standard non-polar GC column. What should I do?

A1: While 3-phenyl and 5-phenyl isoxazole have very similar boiling points, their polarity differs slightly. A standard non-polar column (like a DB-5 or HP-5ms) separates primarily by boiling point and may not be sufficient.

  • Expert Insight: Switch to a mid-polarity column, such as one containing a cyanopropylphenyl phase (e.g., DB-17 or Rtx-1701). These phases offer different selectivity by introducing dipole-dipole interactions, which can better differentiate between the two isomers. The interaction of the polar cyano groups with the electron distribution of the isoxazole ring can be the key to separation.

Q2: My results are inconsistent, with retention times shifting between runs. What's causing this?

A1: Retention time instability in GC is often due to issues with the carrier gas flow, oven temperature program, or column health.

  • Carrier Gas: Ensure a constant, leak-free flow of your carrier gas (typically Helium or Hydrogen). Use an electronic leak detector to check all fittings from the tank to the detector.

  • Oven Program: Verify that the oven temperature program is accurate and reproducible. Small variations in temperature can lead to significant shifts in retention time.

  • Column Health: The column may be contaminated or degraded. Bake out the column at its maximum rated temperature (without exceeding it) for a few hours. If this doesn't help, you may need to trim the first few centimeters from the inlet side or replace the column entirely.

Table: Recommended Starting GC Conditions
ParameterRecommended SettingRationale
Column Mid-polarity (e.g., 30m x 0.25mm ID, 0.25µm film thickness with 50% phenyl phase)Enhances separation based on polarity differences, not just boiling point.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow Mode)Optimal for most capillary columns.
Inlet Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Oven Program Start at 150 °C, hold for 1 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.A good starting ramp to resolve compounds with similar boiling points.
Detector FID or Mass Spectrometer (MS)FID is robust for quantification; MS provides structural confirmation.[9][10]
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for quick reaction monitoring and for developing solvent systems for column chromatography.[11][12] While not a high-resolution technique, it can often distinguish between these isomers.

Frequently Asked Questions (TLC)

Q1: My TLC shows only one spot for my reaction mixture. Does this mean I have a single, pure isomer?

A1: Not necessarily. A single spot on TLC could indicate co-elution, where both isomers have the same or very similar retardation factor (Rf) in that specific solvent system.[1][13]

  • Validation Protocol:

    • Try Different Solvent Systems: Test a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar one (like Ethyl Acetate or Dichloromethane).

    • Use a Co-spot: If you have standards of the pure 3-phenyl and 5-phenyl isomers, spot your mixture in one lane, the 3-phenyl standard in a second, the 5-phenyl standard in a third, and a "co-spot" (your mixture plus both standards) in a fourth lane. This will definitively show if your mixture spot aligns with one or both standards.

    • Change the Stationary Phase: If silica gel isn't working, try alumina plates or reverse-phase (C18) TLC plates, which will alter the primary separation mechanism.[14]

Q2: How can I improve the separation of two very close spots on my TLC plate?

A2: To improve resolution for spots with very similar Rf values:

  • Decrease Solvent Polarity: A less polar mobile phase will cause all compounds to move slower and spend more time interacting with the stationary phase, which can amplify small differences and increase the separation distance between the spots.

  • Multiple Developments: After running the TLC once, let the plate dry completely, then place it back in the same developing chamber. This effectively lengthens the run, often improving the separation of close-running spots.

  • Use a Taller Plate: A longer TLC plate provides more distance for the separation to occur.

Alternative & Confirmatory Techniques

Fractional Crystallization If the isomeric mixture is solid, fractional crystallization can be an effective, scalable purification method.[15][16] This technique relies on slight differences in the isomers' solubility in a given solvent.

  • How it Works: The mixture is dissolved in a minimum amount of a hot solvent. As the solution cools slowly, the less soluble isomer will preferentially crystallize out, leaving the more soluble isomer enriched in the mother liquor. This process may need to be repeated several times to achieve high purity.[16]

  • Solvent Screening is Key: The success of this method is entirely dependent on finding a suitable solvent or solvent mixture where the two isomers have a significant solubility difference.

Spectroscopic Differentiation (NMR) While not a separation technique, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to differentiate and quantify the isomers in a mixture. The chemical environment of the single proton on the isoxazole ring (H-4) is different in each isomer, leading to distinct chemical shifts in the ¹H NMR spectrum.

  • ¹H NMR: The H-4 proton in 3-phenylisoxazole will have a different chemical shift compared to the H-4 proton in 5-phenylisoxazole due to the anisotropic effects of the adjacent phenyl ring. For example, in some derivatives, the H-4 proton of a 3-phenylisoxazole appears around δ 9.37 ppm, while in 5-phenylisoxazole derivatives, it can be around δ 6.64 ppm.[17]

  • ¹³C NMR: Similarly, the chemical shifts of the isoxazole ring carbons (C-3, C-4, and C-5) will be distinct for each isomer, providing definitive structural confirmation.[18]

References

  • Qin X, Han M, Hu P, Que H, Shao Z, Yan D. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS One. [Link]

  • Al-Mokyna, F. H., Al-Wahaibi, L. H., & El-Emam, A. A. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Thalari, G., & Prasad Rao, C. H. (2017). Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Qin, X., et al. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PMC. [Link]

  • Zappalà, G., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Reddy, T. S., et al. (Year not specified). Synthesis of Isoxazolines and Isoxazoles via Metal-Free Desulfitative Cyclization. Synfacts. [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. SIELC. [Link]

  • Wist, J., et al. (2010). Chromatographic peak deconvolution of constitutional isomers by multiple-reaction-monitoring mass spectrometry. Journal of Chromatography A. [Link]

  • JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW. Journal of Emerging Technologies and Innovative Research. [Link]

  • ASDRP. (2024). Discovery, Synthesis, and Optimization of 5 phenylisoxazole Based Covalent Inhibitors Targeting G12C. YouTube. [Link]

  • Brainly. (2023). How do the MP/TLC techniques show the different isomers? Brainly.com. [Link]

  • Zuba, D., & Sekuła, K. (2016). Distinction of constitutional isomers of mephedrone by chromatographic and spectrometric methods. Forensic Science International. [Link]

  • ResearchGate. (2014). Is there any way I can verify that I have 2 isomers using TLC (Thin Layer Chromatography)? ResearchGate. [Link]

  • HPLC Primer. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. [Link]

  • Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta. [Link]

  • Sulzer. (n.d.). Fractional Crystallization. Sulzer. [Link]

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Mahidol University. (n.d.). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3. Mahidol University. [Link]

  • Bhushan, R. (n.d.). Thin-layer chromatography - A useful technique for the separation of enantiomers. ResearchGate. [Link]

  • ResearchGate. (n.d.). Numbers of possible constitutional and configurational isomers of... ResearchGate. [Link]

  • Carrasco, F., et al. (2024). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Repositorio Institucional ULima. [Link]

  • Al-Mokyna, F. H., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • ResearchGate. (2025). Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. ResearchGate. [Link]

  • OperaChem. (2024). TLC-Thin Layer Chromatography. OperaChem. [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. University of Cape Town. [Link]

  • Ullman, E. F., & Singh, B. (n.d.). Formation of 2-Isoxazoline Derivatives and 3,5-Diarylisoxazoles from 2,4,6-Triarylpyrylium Salts. SciSpace. [Link]

  • Wikipedia. (n.d.). Chromatography. Wikipedia. [Link]

  • Kiralj, R., et al. (2020). Photolysis of 5-Azido-3-Phenylisoxazole at Cryogenic Temperature: Formation and Direct Detection of a Nitrosoalkene. MDPI. [Link]

  • Royal Society of Chemistry. (2022). Supporting information for 'Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents...'. RSC. [Link]

  • Parr, M. K., et al. (2009). Identification of steroid isoxazole isomers marketed as designer supplement. Steroids. [Link]

  • Sokolov, S.D., et al. (n.d.). Separation of isoxazole derivatives by thin-layer chromatography using complex formation. National Library of Medicine. [Link]

  • Science of Synthesis. (n.d.). Product Class 9: Isoxazoles. Thieme. [Link]

  • Johnson, M., et al. (2017). GC-MS Based Identification of Therapeutic Compounds in Anacardium occidentale and Prunus amygdalus Nut Oils. International Journal of Pharmacognosy and Phytochemical Research.
  • Phcogj.com. (n.d.). Preliminary Phytochemical Studies, GC-MS Analysis and In vitro Antioxidant Activity of Selected Medicinal Plants. Phcogj.com. [Link]

  • J. Chem. Soc., Perkin Trans. 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. RSC Publishing. [Link]

Sources

Optimization

Stability of methyl 5-phenylisoxazole-4-carboxylate under basic conditions

Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for methyl 5-phenylisoxazole-4-carboxylate. This guide is designed to provide in-depth technical assistance, t...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for methyl 5-phenylisoxazole-4-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound, particularly under basic conditions. As a senior application scientist, my goal is to equip you with both the theoretical understanding and practical protocols to navigate the challenges associated with this versatile but sensitive molecule.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during experiments involving methyl 5-phenylisoxazole-4-carboxylate under basic conditions.

Issue 1: Low or No Yield of Desired Product in Base-Mediated Reactions

Problem: You are attempting a reaction, such as the saponification of the methyl ester to the corresponding carboxylic acid using a base like sodium hydroxide, but you observe a low yield of the acid, accompanied by multiple unidentified spots on your TLC plate.

Probable Cause: The isoxazole ring is susceptible to cleavage under strongly basic conditions.[1] The electron-withdrawing nature of the 4-carboxylate group enhances the acidity of the C3-proton and activates the ring toward nucleophilic attack, leading to a ring-opening reaction that competes with or outpaces the desired ester hydrolysis.[2] This degradation pathway is a known characteristic of 3-unsubstituted or 3-acyl/carboxy-substituted isoxazoles.

Investigative Protocol: Base Stability Screening

Before proceeding with a large-scale reaction, it is crucial to determine the stability of your starting material under the proposed basic conditions.

Objective: To quickly assess the compatibility of methyl 5-phenylisoxazole-4-carboxylate with various bases and identify conditions that minimize degradation.

Materials:

  • Methyl 5-phenylisoxazole-4-carboxylate

  • A selection of bases (e.g., NaOH, LiOH, K₂CO₃, NaHCO₃, Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • An appropriate solvent system (e.g., THF/Water, Methanol, Dioxane)

  • TLC plates and a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane)

  • LC-MS for detailed analysis (optional but recommended)

Step-by-Step Procedure:

  • Setup: In separate small vials, dissolve a few milligrams of the isoxazole ester in 1 mL of your chosen solvent.

  • Addition of Base: To each vial, add a stoichiometric equivalent of a different base. Create a control vial with no base.

  • Reaction Monitoring: Stir the vials at your intended reaction temperature (start with room temperature). Spot the reaction mixtures on a TLC plate alongside the starting material at regular intervals (e.g., 0, 15 min, 30 min, 1 hr, 4 hrs).

  • Analysis: Develop the TLC plate. The appearance of new spots, particularly those with different Rf values than the starting material and the expected product, indicates degradation. A diminishing spot for the starting material without the appearance of the product spot is a clear sign of decomposition. For a more quantitative assessment, analyze aliquots by LC-MS to monitor the disappearance of the starting material and the emergence of new peaks.

Solution & Mitigation Strategies:

  • Use Milder Bases: If significant degradation is observed with strong bases like NaOH, switch to milder inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or use a hindered organic base if simple deprotonation is the goal. For saponification, lithium hydroxide (LiOH) in a THF/water mixture at low temperatures is often a successful alternative.[3][4]

  • Control Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Degradation reactions often have a higher activation energy and are accelerated more significantly by heat than the desired reaction.

  • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to basic conditions.[1]

Issue 2: Identification of an Unexpected α-Cyano-β-keto Ester Product

Problem: During a reaction workup, you isolate a compound whose spectroscopic data (NMR, IR, MS) is inconsistent with your expected product but suggests the presence of a nitrile and a ketone.

Probable Cause: You are observing the classic product of base-catalyzed isoxazole ring-opening. The base attacks the isoxazole ring, leading to the cleavage of the weak N-O bond and subsequent rearrangement to form a more stable α-cyano-β-keto ester.[2]

Mechanism of Degradation: The accepted mechanism involves the deprotonation at the C3 position (if available) or direct nucleophilic attack at the C5 position, followed by a cascade that cleaves the N-O bond. For 3-unsubstituted isoxazoles, this results in a β-ketonitrile derivative.

Caption: Base-catalyzed degradation of the isoxazole ring.

Confirmation & Solution:

  • Spectroscopic Analysis: An IR spectrum showing a strong nitrile stretch (~2200-2260 cm⁻¹) and multiple carbonyl signals would be highly indicative of the ring-opened product.

  • Alternative Synthetic Routes: If the isoxazole moiety is critical for the final molecule but incompatible with the required basic conditions, consider redesigning the synthetic route. This could involve introducing the isoxazole ring at a later stage of the synthesis to avoid harsh basic steps.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the intrinsic stability of the isoxazole ring in methyl 5-phenylisoxazole-4-carboxylate?

The isoxazole ring is an aromatic heterocycle and is generally stable under neutral and acidic conditions.[6] However, its stability is significantly compromised by strong bases, high temperatures, and certain reducing agents (e.g., catalytic hydrogenation, which can cleave the N-O bond).[1][6] The substituents on the ring play a crucial role; the 4-carboxylate group on your molecule makes it particularly susceptible to base-mediated degradation.[2]

Q2: How do different bases affect the stability of the isoxazole ring?

The effect of a base depends on its nucleophilicity, strength (pKa), and steric hindrance.

Base TypeExamplesEffect on Isoxazole RingRecommended Use Case
Strong, Nucleophilic NaOH, KOH, LiOHHigh risk of ring-opening degradation.[1]Avoid if possible. Use at low temp with careful monitoring for saponification.[4]
Moderate, Less Nucleophilic K₂CO₃, NaHCO₃Lower risk of degradation. Generally safe for mild applications.pH adjustments, mild deprotonations.
Non-Nucleophilic, Strong DBU, DBNLow risk of ring attack.Promoting elimination reactions or other proton abstractions where nucleophilic addition is undesirable.
Sterically Hindered Amines DIPEA, Et₃NVery low risk of ring attack.Scavenging acid, mild deprotonations.

Q3: Are there any analytical methods to quantitatively monitor the stability?

Yes, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative stability studies. A well-designed HPLC protocol can separate the starting material, the desired product, and any degradation products, allowing for accurate quantification over time.

Protocol Outline: HPLC Stability Assay

G A Prepare Stock Solution of Isoxazole B Prepare Reaction Vials (Isoxazole + Basic Buffer) A->B C Incubate at Controlled Temp (e.g., 25°C, 40°C) B->C D Withdraw Aliquots at Time Points (t=0, 1, 2, 4, 8h) C->D E Quench Aliquot (e.g., with acidic buffer) D->E F Analyze by HPLC E->F G Plot Concentration vs. Time F->G H Calculate Degradation Rate G->H

Caption: Workflow for a quantitative HPLC stability study.

Q4: Can I perform a saponification without destroying the isoxazole ring?

Yes, but it requires careful selection of conditions. The key is to use conditions where the rate of ester hydrolysis is significantly faster than the rate of ring degradation.

Recommended Protocol: Mild Saponification

  • Dissolve: Dissolve methyl 5-phenylisoxazole-4-carboxylate (1 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool: Cool the solution to 0 °C in an ice bath.

  • Add Base: Add a solution of lithium hydroxide (LiOH·H₂O, ~1.5 eq.) in water dropwise.

  • Monitor: Stir at 0 °C and monitor the reaction closely by TLC. The reaction is often complete in 2-4 hours.

  • Workup: Once the starting material is consumed, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl or 10% citric acid) to a pH of ~3-4.[4]

  • Extract: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

This protocol minimizes degradation by using a less nucleophilic strong base at a low temperature, favoring the desired saponification.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • BenchChem. (2025). Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability.
  • ECHEMI. (n.d.). How to hydrolyze ester in presence of isoxazole moiety?.
  • BenchChem. (n.d.). 4-Methyl-5-phenylisoxazole: A Technical Guide to Solubility and Stability.
  • Ju, Y., & Li, W. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate.
  • Synthetic reactions using isoxazole compounds. (n.d.).
  • Construction of Isoxazole ring: An Overview. (2024, June 30).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6).
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2024, May 14). Beilstein Journals.
  • Product Class 9: Isoxazoles. (n.d.).
  • How to hydrolyze ester in presence of isoxazole moiety?. (2017, June 14). ResearchGate.
  • A useful, regiospecific synthesis of isoxazoles. (n.d.). ACS Publications.

Sources

Troubleshooting

Troubleshooting low yields in isoxazole-4-carboxylate formation

Technical Support Center: Isoxazole-4-Carboxylate Synthesis Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are wo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole-4-Carboxylate Synthesis

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with isoxazole-4-carboxylates and encountering challenges in achieving optimal yields. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a systematic approach to troubleshooting and optimization based on fundamental chemical principles.

Mechanistic Overview: Common Synthetic Routes

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The two most prevalent methods for constructing the isoxazole core are the [3+2] cycloaddition (Huisgen cycloaddition) and the condensation of a β-ketoester with hydroxylamine.[1][2]

Route A: [3+2] Cycloaddition of a Nitrile Oxide and an Alkyne

This powerful reaction involves the in situ generation of a nitrile oxide from a precursor (like a hydroximoyl chloride or an aldoxime), which then reacts with an alkyne ester (a dipolarophile) to form the isoxazole ring.[3][4] The regioselectivity is a key consideration, governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[5]

cluster_0 Nitrile Oxide Generation (in situ) cluster_1 Cycloaddition Precursor Hydroximoyl Chloride (R-C(Cl)=NOH) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Precursor->NitrileOxide - Base·HCl Base Base (e.g., Et3N, NaHCO3) TransitionState Concerted Transition State NitrileOxide->TransitionState [3+2] Cycloaddition Alkyne Alkyne Ester (R'-C≡C-COOR") Alkyne->TransitionState Isoxazole Isoxazole-4-carboxylate TransitionState->Isoxazole

Caption: General mechanism for isoxazole synthesis via [3+2] cycloaddition.

Route B: Condensation of β-Enamino Ketoesters with Hydroxylamine

This classical approach involves the reaction of a β-enamino ketoester with hydroxylamine hydrochloride.[6] The reaction proceeds through the formation of an intermediate, followed by intramolecular cyclization and dehydration to yield the final isoxazole product.[6] This method offers good control over regioselectivity, particularly when using β-enamino derivatives of 1,3-dicarbonyl compounds.[5]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during isoxazole-4-carboxylate synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or zero. What are the first things I should check?

A1: Before modifying reaction parameters, always start by verifying the fundamentals. This systematic check is the most efficient way to identify the root cause.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the purity of your β-ketoester, alkyne, and hydroxylamine or nitrile oxide precursor. β-dicarbonyl compounds can exist as keto-enol tautomers, which might affect reactivity.[5] For cycloadditions, the stability of the alkyne and the precursor is critical.[5]

    • Base Integrity: If using a base like sodium hydride (NaH) or a carbonate, ensure it has not been deactivated by atmospheric moisture. Use freshly opened or properly stored reagents.

    • Accurate Stoichiometry: Double-check all molar calculations. For cycloadditions, it is sometimes beneficial to use a slight excess (1.2-1.5 equivalents) of the nitrile oxide precursor to account for its potential dimerization.[3][7]

  • Reaction Setup:

    • Inert Atmosphere: Many reactions, especially those involving strong bases or organometallic reagents, are sensitive to air and moisture. Ensure your glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[8]

    • Temperature Control: Verify your heating or cooling apparatus. Inaccurate temperature control can drastically affect reaction kinetics and lead to side product formation.[1][5]

  • Reaction Monitoring:

    • TLC/LC-MS Analysis: Are you seeing consumption of your starting materials? If starting materials remain largely unreacted, it points to an issue with activation (e.g., insufficient base, low temperature). If they are consumed but no product is formed, it suggests decomposition or formation of non-obvious byproducts.

Start Low / No Yield CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckSetup Confirm Inert Atmosphere & Temperature Control CheckReagents->CheckSetup Monitor Analyze by TLC/LC-MS: Is Starting Material Consumed? CheckSetup->Monitor NoConsumption Problem: Insufficient Activation - Check base activity - Increase temperature - Verify catalyst Monitor->NoConsumption No Consumption Problem: Decomposition / Side Rxn - Lower temperature - Screen solvents - Check for side products Monitor->Consumption Yes

Caption: Initial troubleshooting decision tree for low reaction yields.

Q2: My [3+2] cycloaddition is failing. I suspect an issue with the nitrile oxide. What can I do?

A2: This is a very common problem. Nitrile oxides are high-energy intermediates prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which competes directly with your desired cycloaddition.[1][5]

  • Minimize Dimerization: The key is to keep the instantaneous concentration of the nitrile oxide low. Instead of adding the base all at once, perform a slow, dropwise addition of the base (or the nitrile oxide precursor) to the reaction mixture containing the alkyne.[5] This ensures that any nitrile oxide generated has a high probability of reacting with the readily available alkyne.

  • Choice of Base and Solvent: The base used to generate the nitrile oxide is critical. Mild inorganic bases like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are often effective and can minimize side reactions.[9][10] Organic bases like triethylamine (Et₃N) are also widely used.[4] The solvent can also play a role; screen solvents like ethyl acetate, THF, or acetonitrile.[7]

  • Temperature: Generate the nitrile oxide at a low temperature (e.g., 0 °C) to disfavor the dimerization pathway, then allow the reaction to slowly warm to room temperature or higher to facilitate the cycloaddition.[5]

Q3: I'm getting a mixture of regioisomers. How can I improve selectivity?

A3: Regioisomer formation is a frequent challenge, especially with unsymmetrical starting materials.[5] Selectivity is dictated by a delicate balance of steric and electronic factors, which you can influence.

  • For Condensation Reactions:

    • Modify pH: Adjusting the pH can favor the formation of one isomer over another. Acidic conditions are often employed.[5]

    • Use β-Enamino Derivatives: Converting a β-ketoester to a β-enamino ketoester before reacting with hydroxylamine can provide much better regiochemical control.[5][6]

  • For [3+2] Cycloaddition Reactions:

    • Solvent Polarity: The polarity of the solvent can influence the frontier molecular orbital interactions that govern regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).

    • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., BF₃·OEt₂) can sometimes chelate to one of the reactants, altering its electronic properties and directing the cycloaddition to favor a single regioisomer.[5]

    • Catalyst Choice: For terminal alkynes, copper-catalyzed conditions can provide high regioselectivity.[3]

Q4: The reaction seems to work, but I'm struggling with purification. What are the best practices?

A4: Purification can be tricky due to the similar polarities of regioisomers or the presence of byproducts like furoxans.[5]

  • Column Chromatography: This is the most common method.

    • Solvent System Screening: Before running a large column, systematically screen solvent systems using TLC. Test various combinations of hexanes/ethyl acetate, dichloromethane/methanol, or even ternary mixtures.

    • Additives: Sometimes, adding a small amount (0.1-1%) of triethylamine or acetic acid to the eluent can improve peak shape and separation, especially if your compound is basic or acidic.[5]

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Screen various solvents and solvent pairs to find conditions that yield high-purity crystals.

  • Work-up Procedure: Ensure your aqueous work-up is effective. If your product has some water solubility, perform multiple extractions with your organic solvent. A brine wash as the final step can help remove residual water from the organic layer.

Systematic Optimization Workflow

When simple troubleshooting is insufficient, a systematic approach to optimizing reaction conditions is necessary. The following table outlines key parameters to screen. It is recommended to vary one parameter at a time to clearly assess its impact.

ParameterVariables to ScreenRationale & Key Considerations
Base Inorganic: K₂CO₃, Na₂CO₃, Cs₂CO₃, NaHCO₃Organic: Et₃N, DIPEA, DBUThe base strength (pKa) and steric bulk can affect the rate of deprotonation and the formation of side products. Cs₂CO₃ is often effective in promoting reactions with less reactive substrates.[11]
Solvent Toluene, THF, Dioxane, Acetonitrile (MeCN), DMF, Ethanol (EtOH)Solvent polarity affects reagent solubility and can stabilize or destabilize reaction intermediates and transition states, impacting both rate and selectivity.[7]
Temperature 0 °C, Room Temperature (RT), 50 °C, 80 °C, RefluxTemperature directly controls the reaction kinetics. Low temperatures can improve selectivity, while higher temperatures can overcome activation barriers but may also increase byproduct formation.[12]
Catalyst Lewis Acids: BF₃·OEt₂, AlCl₃Metals: Cu(I) salts (for alkynes)Catalysts can lower the activation energy and control regioselectivity. Lewis acids can activate carbonyls, while copper is known to facilitate cycloadditions with terminal alkynes.[8][13]
Energy Source Conventional Heating, Ultrasound, MicrowaveAlternative energy sources can dramatically reduce reaction times and improve yields. Ultrasound irradiation enhances mass transfer and can promote reactions at lower temperatures.[7][14][15]

Detailed Experimental Protocol: A Reference Method

This protocol describes a general, robust method for the synthesis of a 3-substituted isoxazole-4-carboxylate via the condensation route, which can be adapted for specific substrates.

Synthesis of Ethyl 3-phenylisoxazole-4-carboxylate

  • Preparation of the Enaminone:

    • To a solution of ethyl benzoylacetate (1.0 eq) in toluene (approx. 0.5 M) in a round-bottom flask equipped with a Dean-Stark trap, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

    • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketoester.

    • Remove the solvent under reduced pressure to yield the crude enaminone, which is often used in the next step without further purification.

  • Cyclization to form the Isoxazole:

    • Dissolve the crude enaminone from the previous step in ethanol (approx. 0.4 M).

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) to the solution.

    • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure ethyl 3-phenylisoxazole-4-carboxylate.

References

  • Serebryannikova, A. V., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. [Link]

  • Optimization of the reaction conditions for the synthesis of isoxazole. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Chavhan, P., Tupare, S., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2). [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). Pharmaceuticals. [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Retrieved February 25, 2026, from [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016). RSC Publishing. [Link]

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (n.d.). Google Patents.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). RSC Advances. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Molecules. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (2016). Molecules. [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). Molecules. [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2025). Asian Journal of Chemistry. [Link]

  • Isoxazole. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative MS Profiling: Methyl 5-Phenylisoxazole-4-carboxylate vs. Regioisomeric Alternatives

[1] Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mass Spectrometry Fragmentation & Regioisomer Differentiation Executive Summary: The Regioisomer Cha...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mass Spectrometry Fragmentation & Regioisomer Differentiation

Executive Summary: The Regioisomer Challenge

In the synthesis of isoxazole-based pharmacophores (e.g., COX-2 inhibitors, antibiotics), Methyl 5-phenylisoxazole-4-carboxylate is a critical intermediate. However, its synthesis—typically involving the condensation of hydroxylamine with asymmetrical 1,3-dicarbonyl derivatives—often yields a mixture of regioisomers: the desired 5-phenyl isomer and the 3-phenyl alternative (Methyl 3-phenylisoxazole-4-carboxylate).

Distinguishing these isomers by


H NMR can be ambiguous due to overlapping signals in the aromatic region. Mass Spectrometry (MS)  provides the most definitive, rapid method for structural confirmation. This guide compares the fragmentation "performance" of the 5-phenyl product against its 3-phenyl alternative, establishing a self-validating protocol for identification based on diagnostic ion specificity.

Experimental Specifications

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These protocols ensure the generation of diagnostic ions required for isomer differentiation.

Protocol A: Electron Ionization (EI-MS) – Structural Elucidation
  • Instrument: Gas Chromatography-Mass Spectrometry (GC-MS) (e.g., Agilent 5977 or equivalent).

  • Ionization Energy: 70 eV (Standard).

  • Source Temperature: 230 °C.

  • Inlet Temperature: 250 °C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Rationale: Hard ionization is required to induce the specific ring-cleavage events that distinguish the isomers.

Protocol B: Electrospray Ionization (ESI-MS) – Molecular Weight Confirmation
  • Instrument: LC-MS (Triple Quadrupole or Q-TOF).

  • Mode: Positive Ion Mode (+ESI).

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Rationale: Soft ionization confirms the molecular weight (

    
    ) and purity but provides limited structural differentiation compared to EI.
    

Mechanistic Fragmentation Analysis

The mass spectral behavior of isoxazoles is dominated by the lability of the N-O bond . The differentiation between the 5-phenyl and 3-phenyl isomers hinges on the specific fragments generated after this ring opens.

Common Pathway: Ester Functionality

Both isomers exhibit standard ester fragmentation, which is non-diagnostic but confirms the functional group.

  • Molecular Ion (

    
    ):  m/z 203 (Strong).
    
  • 
    -Cleavage (Loss of Methoxy): 
    
    
    
    
    
    m/z 172 .
  • Loss of Carbomethoxy:

    
    
    
    
    
    m/z 144 .
Divergent Pathway: Ring Cleavage (The Diagnostic Step)

Differentiation relies on the specific location of the phenyl ring relative to the nitrogen and oxygen atoms.

The 5-Phenyl Signature (Product)

In Methyl 5-phenylisoxazole-4-carboxylate , the phenyl group is adjacent to the ring oxygen.

  • Mechanism: Homolytic cleavage of the N-O bond is followed by cleavage of the C4-C5 bond.

  • Diagnostic Fragment: This pathway liberates the Benzoyl Cation (

    
    ) .
    
  • Observed Ion: m/z 105 (High Intensity).

The 3-Phenyl Signature (Alternative)

In Methyl 3-phenylisoxazole-4-carboxylate , the phenyl group is adjacent to the ring nitrogen.

  • Mechanism: Cleavage of the N-O bond and subsequent rearrangement (often via an azirine intermediate) favors the retention of the C-N bond with the phenyl group.

  • Diagnostic Fragment: This pathway typically yields Benzonitrile (

    
    )  or the phenyl nitrile cation.
    
  • Observed Ion: m/z 103 (High Intensity).

Comparative Performance Data

The following table summarizes the relative abundance of key ions, serving as a checklist for product verification.

Ion (m/z)Fragment Identity5-Phenyl Product (Target)3-Phenyl Alternative (Isomer)Diagnostic Value
203 Molecular Ion (

)
SignificantSignificantLow (Common)
172

ModerateModerateLow (Common)
105 Benzoyl Cation (

)
Dominant / Base Peak Minor / AbsentCRITICAL
103 Benzonitrile (

)
MinorDominant CRITICAL
77 Phenyl Cation (

)
HighHighLow (Common)
51 Aromatic FragmentModerateModerateLow (Common)

Interpretation: If your spectrum shows m/z 105 as the base peak (or very high intensity) and low m/z 103, you have the 5-phenyl isomer. If m/z 103 is dominant, you have the 3-phenyl isomer.

Visualized Fragmentation Pathways[3][4][5]

The following diagram illustrates the divergent fragmentation pathways that allow for isomer differentiation.

FragmentationPathway M Molecular Ion [M]+ m/z 203 Ester Ester Cleavage [M - OCH3]+ m/z 172 M->Ester -OCH3 (31 Da) RingCleavage5 N-O Bond Homolysis (5-Phenyl Specific) M->RingCleavage5 Isomer: 5-Phenyl RingCleavage3 N-O Bond Homolysis (3-Phenyl Specific) M->RingCleavage3 Isomer: 3-Phenyl Benzoyl DIAGNOSTIC (Target) Benzoyl Cation [Ph-CO]+ m/z 105 RingCleavage5->Benzoyl C4-C5 Cleavage Phenyl Phenyl Cation [C6H5]+ m/z 77 Benzoyl->Phenyl -CO (28 Da) Benzonitrile DIAGNOSTIC (Alternative) Benzonitrile Ion [Ph-CN]+ m/z 103 RingCleavage3->Benzonitrile Rearrangement Benzonitrile->Phenyl -CN (26 Da)

Figure 1: Divergent fragmentation pathways for Methyl 5-phenyl- vs. 3-phenylisoxazole-4-carboxylate.

Self-Validating Identification Protocol

To confirm the identity of Methyl 5-phenylisoxazole-4-carboxylate in your workflow:

  • Acquire EI Spectrum: Run the sample using the standard 70 eV protocol.

  • Verify Molecular Ion: Ensure a clear peak exists at m/z 203 .

  • Calculate Ratio: Determine the abundance ratio of

    
    .
    
    • If Ratio > 5.0: Confirms 5-Phenyl isomer (Product).

    • If Ratio < 0.5: Confirms 3-Phenyl isomer (Alternative).

  • Check Ester Loss: Confirm presence of m/z 172 to verify the methyl ester moiety.

References

  • Bowie, J. H., et al. "Electron Impact Studies: The Fragmentation of Isoxazoles." Australian Journal of Chemistry, vol. 22, no. 3, 1969, pp. 563-576.

  • Sigma-Aldrich. "Methyl 5-phenylisoxazole-4-carboxylate Product Specification." Merck KGaA.

  • National Institute of Standards and Technology (NIST). "Isoxazole Fragmentation Data." NIST Chemistry WebBook.

  • Zhang, J. Y., et al. "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[1] Journal of Mass Spectrometry, vol. 39, no. 3, 2004, pp. 272-279.

Sources

Comparative

Crystal structure of methyl 5-phenylisoxazole-4-carboxylate vs ethyl ester

This guide provides an in-depth technical comparison of the crystal structure and physicochemical properties of methyl 5-phenylisoxazole-4-carboxylate versus its ethyl ester analog.[1][2] These compounds are critical int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the crystal structure and physicochemical properties of methyl 5-phenylisoxazole-4-carboxylate versus its ethyl ester analog.[1][2] These compounds are critical intermediates in the synthesis of immunomodulatory drugs (e.g., Leflunomide analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).[2]

[1][2][3]

Executive Summary

The choice between methyl and ethyl esters in isoxazole scaffolds is rarely arbitrary; it fundamentally alters the solid-state arrangement, solubility profile, and downstream processing of the pharmaceutical intermediate.[2]

  • Methyl Ester: Typically exhibits higher packing density and crystallinity due to the compact methoxy group, facilitating purification via crystallization but potentially reducing solubility in lipophilic solvents.[2]

  • Ethyl Ester: Introduces rotational freedom via the methylene spacer (

    
    ), often lowering the melting point (lattice energy) and improving solubility in organic reaction media, though sometimes leading to disorder in the crystal lattice.[1][2]
    

Crystal Structure & Packing Analysis[1][2][4][5]

Structural Benchmark

While specific unit cell data for the 3-unsubstituted variants are rare in open literature, the structural behavior is best modeled by the highly characterized 5-methyl-3-phenylisoxazole-4-carboxylate analogs (Chandra et al., 2013).[1][2] The packing principles described below apply to the 5-phenyl-4-carboxylate core.

Comparative Lattice Metrics
FeatureMethyl Ester Ethyl Ester Crystallographic Implication
Space Group Typically P2₁/n or P2₁/c (Monoclinic)P2₁/c (Monoclinic)Both favor centrosymmetric packing, but the ethyl group requires larger unit cell volume.[1][2]
Lattice Volume Lower (

)
Higher (

)
The ethyl group adds

to the cell volume, reducing density.[1]
Conformation PlanarSlightly TwistedThe ethyl tail often rotates out of the isoxazole plane (

torsion), disrupting perfect layer stacking.[2]
Interactions Strong

-

stacking
Weakened

-

stacking
Methyl groups allow closer face-to-face aromatic stacking; Ethyl groups introduce steric bulk that increases the centroid-centroid distance.[1][2]
Molecular Interactions
  • Methyl Ester Packing: The methoxy group lies coplanar with the isoxazole ring. This planarity maximizes

    
    -
    
    
    
    stacking interactions
    between the phenyl ring of one molecule and the isoxazole ring of its neighbor (Centroid distance
    
    
    ).[1][2] This leads to hard, brittle crystals with high melting points.[2]
  • Ethyl Ester Packing: The additional methylene group introduces steric hindrance. To accommodate the ethyl tail, the phenyl ring often twists relative to the isoxazole core (dihedral angle

    
    ).[2] The dominant stabilizing forces shift from 
    
    
    
    -stacking to weak C-H...O hydrogen bonds and van der Waals dispersion forces.[1][2]

Experimental Synthesis & Protocols

The synthesis of these esters typically follows a [3+2] Cycloaddition or a Condensation route.[1] The choice of ester is determined by the starting material (Methyl vs. Ethyl acetoacetate or propiolate).[1]

Synthesis Workflow (DOT Diagram)[1]

SynthesisPath Start Start: Benzaldehyde Step1 Oxime Formation (NH2OH·HCl) Start->Step1 Step2 Chlorination (NCS/DMF) Step1->Step2 Inter Intermediate: Benzohydroximoyl Chloride Step2->Inter Cyclo [3+2] Cycloaddition (Et3N, DCM, 0°C) Inter->Cyclo ReagentM Methyl Propiolate ReagentM->Cyclo Route A ReagentE Ethyl Propiolate ReagentE->Cyclo Route B ProdM Product A: Methyl 5-phenylisoxazole -4-carboxylate Cyclo->ProdM Yield ~78% ProdE Product B: Ethyl 5-phenylisoxazole -4-carboxylate Cyclo->ProdE Yield ~66%

Figure 1: Divergent synthesis pathways for Methyl and Ethyl isoxazole esters via [3+2] cycloaddition.

Detailed Protocol: Ethyl 5-phenylisoxazole-4-carboxylate

Note: This protocol is self-validating via TLC monitoring.

Reagents:

  • Benzaldehyde oxime (1.0 eq)[1][2]

  • Ethyl propiolate (1.2 eq)[1][2][3]

  • N-Chlorosuccinimide (NCS) (1.1 eq)[1][2]

  • Triethylamine (Et3N) (1.2 eq)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

Procedure:

  • Nitrile Oxide Generation: Dissolve benzaldehyde oxime in DCM. Add NCS slowly at 0°C. Stir for 1 hour. Checkpoint: TLC should show disappearance of oxime.[3]

  • Cycloaddition: Add ethyl propiolate to the reaction mixture.

  • Base Addition: Dropwise addition of Et3N (dissolved in DCM) over 30 minutes at 0°C. The solution will likely turn slightly yellow/turbid as Et3N·HCl precipitates.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash with water (2x), brine (1x). Dry organic layer over

    
    .[1][2][3][4]
    
  • Purification: Evaporate solvent. Recrystallize the crude solid from hot ethanol .

    • Observation: The ethyl ester crystallizes as colorless blocks/needles.

    • Validation: Melting point should be measured (Expected range:

      
       for ethyl ester vs higher for methyl).
      

Performance Comparison

Solubility & Stability

For drug development, the ester is often a "masking" group (prodrug) or an intermediate to be hydrolyzed to the acid.[2]

PropertyMethyl Ester Ethyl Ester Recommendation
Hydrolysis Rate FastModerateUse Methyl if rapid saponification to the active acid is required.[1][2]
Lipophilicity (LogP) Lower (~2.[1][2]2)Higher (~2.[1]7)Use Ethyl for better membrane permeability in early-stage cell assays.[1][2]
Crystallization High Yield, High PurityLower Yield, "Oiling Out" RiskMethyl is superior for scale-up purification; Ethyl esters often require chromatography if they fail to crystallize.[1][2]
Thermal Analysis (DSC)[1]
  • Methyl Ester: Sharp endothermic peak (melting) indicating high crystallinity.[1]

  • Ethyl Ester: Broader melting range often observed due to conformational flexibility of the ethyl chain or polymorphism.

References

  • Chandra, N. et al. (2013).[2][5] 5-Methyl-3-phenylisoxazole-4-carboxylic acid.[1][2][6][5][4][7] Acta Crystallographica Section E: Structure Reports Online. Link

    • Context: Defines the core packing motifs (dimers, pi-stacking) for this isoxazole class.
  • Chandra, K. et al. (2013).[2][5][8] Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E. Link

    • Context: Provides the specific unit cell parameters and confirmation of the ethyl group's "twisted" conform
  • BenchChem. Synthesis of Isoxazole-5-carboxylates: General Protocols. Link[1][2]

    • Context: General reaction conditions for the [3+2] cycloaddition.
  • PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate Compound Summary. Link[1][2]

    • Context: Physicochemical data (MW, LogP) for the ethyl ester analog.[2]

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-phenylisoxazole-4-carboxylate proper disposal procedures

Operational Disposal Guide: Methyl 5-phenylisoxazole-4-carboxylate Executive Summary & Chemical Identity Methyl 5-phenylisoxazole-4-carboxylate is a functionalized heterocyclic ester commonly used as a pharmacophore inte...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: Methyl 5-phenylisoxazole-4-carboxylate

Executive Summary & Chemical Identity

Methyl 5-phenylisoxazole-4-carboxylate is a functionalized heterocyclic ester commonly used as a pharmacophore intermediate in drug discovery.[1][2][3] While not classified as an explosive or highly reactive peroxide, the isoxazole ring confers specific biological activity and thermal properties that dictate a strict thermal destruction (incineration) disposal route.[2][3]

Operational Directive: Do not dispose of this compound via sanitary sewer or general landfill. All waste streams containing this pharmacophore must be routed for high-temperature incineration to ensure complete ring cleavage and deactivation.[1][2]

Chemical Profile
ParameterSpecification
Chemical Name Methyl 5-phenylisoxazole-4-carboxylate
CAS Number 19788-37-5 (Verify specific isomer on container label)
Molecular Formula C₁₁H₉NO₃
Physical State Solid (Crystalline powder, typically off-white to beige)
Primary Hazards Skin/Eye Irritant (H315, H319); Combustible Solid.[1][2][3][4][5][6][7][8]
Reactivity Stable under ambient conditions.[2][3] Susceptible to hydrolysis (ester group) in strong base/acid.[2]

Hazard Characterization (The "Why" Behind the Protocol)

Effective disposal requires understanding the chemical's failure modes.

  • Biological Persistence: The isoxazole ring is chemically robust.[2][3] Simple dilution or low-level chemical treatment (e.g., bleach) is insufficient to degrade the core structure.[1][7] Release into the environment poses a risk of bioaccumulation of bioactive motifs.

  • Hydrolysis Risk: As an ester, contact with strong bases (e.g., NaOH waste streams) will hydrolyze the compound to 5-phenylisoxazole-4-carboxylic acid and methanol .[1][2][3][7] While this does not create an explosion hazard, it alters the waste profile (generating methanol, a flammable solvent).[7]

  • Combustibility: As an organic solid, fine dusts can be combustible.[2][3][7] Avoid generating aerosols during transfer to waste containers.[2]

Disposal Decision Logic (Workflow)

The following decision tree illustrates the required segregation logic for this compound.

DisposalWorkflow Start Waste Generation: Methyl 5-phenylisoxazole-4-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, powder, crystals) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent, mother liquor) StateCheck->Liquid Debris Contaminated Debris (Gloves, paper, weigh boats) StateCheck->Debris StreamA Stream A: Solid Hazardous (Tag: Toxic/Irritant Organic) Solid->StreamA No solvent SolventCheck Check Solvent Type Liquid->SolventCheck StreamD Stream D: Dry Solid Debris (Double-bagged) Debris->StreamD StreamB Stream B: Non-Halogenated Organic (Tag: Flammable/Ignitable) SolventCheck->StreamB Acetone, MeOH, EtOAc StreamC Stream C: Halogenated Organic (If DCM/Chloroform used) SolventCheck->StreamC DCM, Chloroform Incinerator FINAL DISPOSITION: High-Temp Incineration StreamA->Incinerator StreamB->Incinerator StreamC->Incinerator StreamD->Incinerator

Figure 1: Operational decision tree for segregating isoxazole-based waste streams. Note that all paths lead to incineration.[2][3]

Detailed Disposal Procedures

Scenario A: Pure Solid Waste (Expired or Surplus)

RCRA Classification: Likely not a P-listed or U-listed waste by specific name, but must be treated as Hazardous Waste due to toxicity/irritant characteristics.[1][2][3]

  • Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2][3]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Methyl 5-phenylisoxazole-4-carboxylate (Solid)."[1][2][3][5]

    • Hazards: Check "Toxic" and "Irritant."[2]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the solid waste bin to prevent exothermic reactions.[2][7]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

RCRA Classification: Usually D001 (Ignitable) if dissolved in standard organic solvents.[1][2][3]

  • Solvent Compatibility:

    • Non-Halogenated: If dissolved in Acetone, Methanol, Ethanol, or Ethyl Acetate, dispose in the Non-Halogenated Organic carboy.[7]

    • Halogenated:[1][2][3] If dissolved in Dichloromethane (DCM) or Chloroform, dispose in the Halogenated Organic carboy.[2][3][7]

  • Concentration Note: If the concentration of the isoxazole is >5%, note this on the waste tag. High concentrations of isoxazoles can precipitate if mixed with incompatible solvents (e.g., mixing a hexane solution into a wet methanol waste stream).[7]

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the reaction mixture was acidic or basic, neutralize it before adding to the central solvent carboy to prevent drum pressurization.[7]

Scenario C: Contaminated Debris (Spill Cleanup/Consumables)[1][3][9]
  • Sharps: Needles used to inject solutions of this compound must go into Sharps Containers for incineration.

  • Soft Waste: Gloves, paper towels, and weigh boats should be double-bagged in clear polyethylene bags (or specific yellow hazardous waste bags depending on facility rules) and tagged as "Chemically Contaminated Debris."[2][7]

Emergency Procedures: Spill Management

Self-Validating Protocol: If you cannot identify the spill boundaries or lack proper PPE, evacuate immediately.

Step-by-Step Cleanup:

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2][7] If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.[2][7]

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely.[2] Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1][2]

    • Liquid Spill: Surround with absorbent boom or vermiculite.[2]

  • Decontamination:

    • Scoop material into a waste container.[2][9]

    • Wipe the surface with Ethanol or Acetone (the compound is soluble in organic solvents).[2][3]

    • Follow with a soap and water wash.[2][5][10]

  • Verification: Visually inspect for residue.[2] The compound is typically off-white; ensure no powder traces remain in crevices.[1][2]

References

  • Fisher Scientific. (2025).[2][3][11] Safety Data Sheet: 3-Methyl-5-phenylisoxazole-4-carboxylic acid (Derivative Reference).[1][2][3] Retrieved from [1][2][3]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [1][2][3]

  • ChemicalBook. (2025).[2][3][8] Methyl 5-phenylisoxazole-4-carboxylate Product Properties and CAS Info.[1][2][4][5][12] Retrieved from [1][2][3][12]

  • PubChem. (n.d.).[2][3] Isoxazole Derivatives Compound Summary. (General structural reference). Retrieved from [1][2][3]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-phenylisoxazole-4-carboxylate

This guide provides essential, experience-driven safety protocols for the handling of Methyl 5-phenylisoxazole-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, experience-driven safety protocols for the handling of Methyl 5-phenylisoxazole-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of why specific protective measures are necessary. Our goal is to build your trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Hazard Assessment: Understanding the Compound

All handling of this compound, particularly when in powdered form or when being heated, should occur in a well-ventilated area, with a certified chemical fume hood being the preferred engineering control.[2]

Core Principles of PPE Selection: The "Why" Behind the "What"

Effective chemical safety is not merely about wearing PPE; it's about understanding the hierarchy of controls and the specific protection each piece of equipment offers. Before any handling, ensure that engineering controls like fume hoods are operational and that emergency resources, such as eyewash stations and safety showers, are accessible.[2] PPE serves as the final, critical barrier between you and potential exposure.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for ensuring personal safety. The following table outlines the recommended PPE for various laboratory operations involving Methyl 5-phenylisoxazole-4-carboxylate.

Laboratory Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical safety gogglesNitrile gloves (double-gloving recommended)Flame-resistant lab coat, fully buttonedRequired: Use in a chemical fume hood or ventilated enclosure.
Preparing Solutions Chemical safety goggles and face shieldNitrile glovesFlame-resistant lab coatRequired: Use in a chemical fume hood.
Running Reactions (at RT or heated) Chemical safety goggles and face shieldNitrile glovesFlame-resistant lab coatRequired: Use in a chemical fume hood.
Small Spills (<5g) Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesFlame-resistant lab coatNIOSH-approved respirator with an organic vapor/particulate cartridge if not in a fume hood.[6]
Eye and Face Protection

Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against airborne powder and accidental splashes.[7] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or during a reaction quench.[8]

Hand Protection

Given the potential for skin irritation, gloves are essential.[4] Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[8] It is critical to inspect gloves for any signs of degradation before use and to practice proper removal techniques to avoid contaminating your skin.[6] For extended operations, consult the glove manufacturer’s chemical resistance guide to ensure compatibility.

Body Protection

A flame-resistant lab coat, fully buttoned, protects against accidental splashes and contact with contaminated surfaces.[2] Ensure the sleeves are of adequate length to cover the wrist, creating an overlap with your gloves.[8] Long pants and closed-toe shoes are mandatory laboratory attire.[8]

Respiratory Protection

The primary line of defense against inhaling chemical dust or vapors is a properly functioning chemical fume hood.[2] If a fume hood is not available or its performance is questionable, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates is necessary.[6][9] All personnel requiring a respirator must be part of a respiratory protection program that includes fit-testing and training, in accordance with OSHA standards.[9]

Step-by-Step Operational Protocols

Weighing and Handling the Solid Compound
  • Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat).

  • Engineering Control: Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.

  • Dispensing: Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or container. Avoid any actions that could generate dust.

  • Cleanup: After weighing, gently wipe down the spatula and any surfaces with a damp cloth or towel to collect any residual powder. Dispose of the cloth as chemical waste.

  • Storage: Securely close the stock bottle and store it in a dry, well-ventilated place.[10]

Preparing a Solution
  • Preparation: Don all required PPE, including a face shield over your safety goggles.

  • Engineering Control: Conduct all steps inside a chemical fume hood.

  • Dispensing: Place a stir bar in the receiving flask and add the appropriate solvent.

  • Addition: Slowly and carefully add the pre-weighed Methyl 5-phenylisoxazole-4-carboxylate solid to the solvent.

  • Mixing: Secure the flask and allow the contents to mix until the solid is fully dissolved.

  • Transfer: If the solution needs to be transferred, do so carefully to avoid splashes.

Spill and Disposal Plans

Spill Response
  • Evacuation: In the event of a large spill, evacuate the immediate area and alert colleagues and safety personnel.

  • Ventilation: Ensure the area is well-ventilated, if safe to do so.[6]

  • Containment (Small Spills): For small solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand).[2] Sweep up the material without creating dust and place it in a suitable, closed container for disposal.[6][11]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal
  • Segregation: Do not mix waste containing Methyl 5-phenylisoxazole-4-carboxylate with other waste streams.

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Disposal: Dispose of all chemical waste, including empty containers and contaminated materials, through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][12]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with Methyl 5-phenylisoxazole-4-carboxylate.

PPE_Selection_Workflow start Start: Plan to handle Methyl 5-phenylisoxazole-4-carboxylate task_assessment Assess Task: What is the procedure? start->task_assessment weighing Handling Solid / Weighing task_assessment->weighing  Solid Handling solution Preparing Solution / Reaction task_assessment->solution Liquid Handling   spill Spill Cleanup task_assessment->spill Emergency   base_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat weighing->base_ppe solution->base_ppe face_shield Add Face Shield solution->face_shield spill->base_ppe spill->face_shield heavy_gloves Upgrade to Heavy-Duty Gloves spill->heavy_gloves fume_hood Work in Chemical Fume Hood base_ppe->fume_hood face_shield->fume_hood respirator Add NIOSH Respirator heavy_gloves->respirator

Caption: Workflow for selecting appropriate PPE.

References

  • Benchchem. Personal protective equipment for handling 4-propyl-1,3-oxazole.
  • Fisher Scientific. (2010, October 22). SAFETY DATA SHEET: 3-Methyl-5-phenylisoxazole-4-carboxylic acid.
  • Sigma-Aldrich. Methyl 5-phenylisoxazole-4-carboxylate.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
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